Ethyl 2-(2-Methylimidazol-1-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-methylimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELLWUHPOOKVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651828 | |
| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239065-60-2 | |
| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate
This guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a field-proven experimental protocol, and discusses the critical parameters that govern the success of this synthetic transformation.
Introduction: The Significance of N-Alkylated Imidazoles
N-substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1][2] The unique electronic and structural properties of the imidazole ring allow it to interact with various biological targets, making it a privileged scaffold in drug design. This compound, in particular, serves as a versatile building block for creating more complex molecules, including potential antifungal and antiviral agents.[3] Its synthesis, primarily achieved through the N-alkylation of 2-methylimidazole, is a fundamental reaction that requires careful control to ensure high yield and purity.
Core Synthesis Pathway: N-Alkylation of 2-Methylimidazole
The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 2-methylimidazole and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via an SN2 mechanism.
Mechanistic Insights
The N-alkylation of an imidazole is a classic example of nucleophilic substitution.[2] The process is initiated by the deprotonation of the imidazole ring's N-H proton by a suitable base, generating a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group to form the desired N-alkylated product.
Several factors influence the regioselectivity of this reaction in unsymmetrical imidazoles.[4][5] However, in the case of 2-methylimidazole, alkylation predominantly occurs at the N-1 position. This is due to the steric hindrance imposed by the methyl group at the C-2 position, which impedes the approach of the electrophile to the adjacent nitrogen.
Figure 1: Reaction mechanism for the N-alkylation of 2-methylimidazole.
Experimental Protocol: A Validated Approach
This protocol outlines a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| 2-Methylimidazole | 82.10 | 8.21 g | 0.10 | The nucleophilic starting material. |
| Ethyl Chloroacetate | 122.55 | 14.71 g | 0.12 | The electrophile; a slight excess ensures complete reaction of the limiting reagent. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 | A mild base to deprotonate the imidazole. It is easily removed during workup. |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | A polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving the anion more reactive. |
| Ethyl Acetate | 88.11 | As needed | - | Used for extraction of the product.[6] |
| Brine | - | As needed | - | Used to wash the organic layer and remove water-soluble impurities. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | A drying agent to remove residual water from the organic phase. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylimidazole (8.21 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 100 mL of dimethylformamide (DMF).
-
Expert Insight: The use of anhydrous potassium carbonate and a dry solvent is crucial to prevent side reactions, such as the hydrolysis of ethyl chloroacetate.
-
-
Addition of Electrophile: While stirring the suspension at room temperature, add ethyl chloroacetate (14.71 g, 0.12 mol) dropwise over 15 minutes.
-
Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC is a self-validating system to confirm the consumption of the starting material and the formation of the product. A suitable eluent system would be a mixture of ethyl acetate and hexane.
-
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Expert Insight: Quenching with water dissolves the potassium carbonate and other inorganic salts, facilitating their removal from the organic product.
-
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Causality: The brine wash helps to break any emulsions and further removes residual water and DMF from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness: Complete removal of the solvent is essential for obtaining an accurate yield and for the subsequent purification step.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Expert Insight: The polarity of the eluent can be adjusted based on the TLC analysis to achieve optimal separation of the product from any unreacted starting materials or byproducts.
-
Workflow Diagram
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. reddit.com [reddit.com]
- 6. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
An In-depth Technical Guide to Ethyl 2-(2-Methylimidazol-1-yl)acetate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a detailed profile. We will explore its chemical properties, a robust synthesis protocol, predicted spectroscopic data for characterization, and potential applications based on the rich pharmacology of the imidazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. This versatility has led to the development of a wide range of drugs with antifungal, antimicrobial, anti-inflammatory, and anticancer properties.
This compound belongs to the class of N-substituted imidazoles, where the ethyl acetate moiety is attached to one of the ring nitrogens. This structural motif serves as a versatile building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The 2-methyl substitution on the imidazole ring can influence the compound's steric and electronic properties, potentially modulating its biological activity and metabolic stability.
This guide aims to provide a detailed technical resource on this compound, addressing its synthesis, characterization, and potential for further investigation in drug discovery programs.
Chemical and Physical Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be reliably predicted based on its structure.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₂N₂O₂ | Based on chemical structure |
| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula[1]. |
| Appearance | Colorless to pale yellow oil or low melting solid | Analogy with similar N-alkylated imidazoles. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol). Limited solubility in water. | General solubility of similar organic esters. |
| LogP (calculated) | ~0.2 | A calculated value for a similar isomer, Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, suggests a relatively low lipophilicity[1]. |
| pKa (of imidazole proton) | ~6-7 | The pKa of the imidazole ring is expected to be in this range, influenced by the electron-withdrawing nature of the ester group. |
Synthesis of this compound
The most direct and widely used method for the synthesis of this compound is the N-alkylation of 2-methylimidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Reaction Mechanism
The synthesis proceeds through a well-established nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the imidazole ring, thereby increasing its nucleophilicity.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate[2]. The key difference is the starting material, 2-methylimidazole, which is less electron-deficient and therefore more reactive than its nitro-substituted counterpart.
Materials:
-
2-Methylimidazole (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-methylimidazole in acetonitrile, add anhydrous potassium carbonate. Stir the suspension at room temperature for 15-30 minutes to ensure a homogenous mixture.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene bridge, the methyl group on the imidazole ring, and the two protons on the imidazole ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₂- (ethyl) | ~4.2 | Quartet | ~7.1 | Deshielded by the adjacent oxygen atom. |
| -CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 | Coupled to the methylene protons of the ethyl group. |
| -N-CH₂-CO- | ~4.8 | Singlet | - | Deshielded by the imidazole nitrogen and the carbonyl group. |
| -CH₃ (imidazole) | ~2.4 | Singlet | - | Attached to the C2 position of the imidazole ring. |
| Imidazole H4 & H5 | ~6.9 - 7.2 | Two doublets or singlets | ~1-2 (if coupled) | The chemical shifts of the imidazole ring protons are sensitive to the solvent and substitution. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | ~168 | Characteristic chemical shift for an ester carbonyl carbon. |
| C2 (imidazole) | ~145 | The carbon bearing the methyl group. |
| C4 & C5 (imidazole) | ~120 - 128 | Chemical shifts for the sp² carbons of the imidazole ring. |
| -O-CH₂- (ethyl) | ~62 | The methylene carbon of the ethyl ester. |
| -N-CH₂-CO- | ~48 | The methylene carbon attached to the imidazole nitrogen. |
| -CH₃ (imidazole) | ~14 | The methyl group on the imidazole ring. |
| -CH₃ (ethyl) | ~14 | The methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1740 | Strong |
| C-O (ester) | ~1250 | Strong |
| C=N, C=C (imidazole) | ~1500 - 1650 | Medium |
| C-H (sp³ and sp²) | ~2850 - 3150 | Medium |
Mass Spectrometry (MS)
In the mass spectrum (e.g., using electrospray ionization, ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 169.0977.
Potential Applications in Drug Development
The imidazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.
Antimicrobial Agents
N-substituted imidazole derivatives have a long history as antimicrobial agents. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The structural features of this compound make it a candidate for derivatization to explore new antimicrobial compounds[3][4].
Anticancer Agents
The imidazole ring is present in several anticancer drugs. Its ability to coordinate with metal ions and interact with various enzymatic targets makes it a versatile scaffold for the design of novel anticancer agents. Further modification of the ethyl acetate moiety could lead to compounds with enhanced cytotoxic activity against cancer cell lines.
Other Therapeutic Areas
The versatility of the imidazole nucleus extends to a wide range of therapeutic areas, including anti-inflammatory, analgesic, and antiviral applications. This compound provides a platform for the synthesis of libraries of compounds to be screened for a variety of biological activities.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, it should be handled with the care and precautions appropriate for a novel chemical substance. Based on the safety information for related compounds such as ethyl chloroacetate and substituted imidazoles, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted chemical properties, a detailed synthesis protocol, and expected spectroscopic characteristics based on sound chemical principles and data from closely related analogs. The versatile imidazole scaffold suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents across a range of diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
"Ethyl 2-(2-Methylimidazol-1-yl)acetate" CAS number 239065-60-2
An In-depth Technical Guide to Ethyl 2-(2-Methylimidazol-1-yl)acetate (CAS: 239065-60-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a 2-methylimidazole core with a reactive ethyl acetate side chain, makes it a valuable precursor for the development of novel pharmaceutical agents. Imidazole derivatives are known for a wide range of biological activities, and this compound serves as a key starting material for creating more complex molecules, particularly in the pursuit of new antifungal and antiviral therapies[1]. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization methodologies, and insights into its application in drug discovery.
Core Molecular Profile
This compound is a substituted imidazole derivative. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, a structure that is a common feature in many biologically active molecules[2][3]. The methyl group at the 2-position and the ethyl acetate group at the 1-position of the imidazole ring influence its steric and electronic properties, which in turn dictate its reactivity and potential biological interactions[2].
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 239065-60-2 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point (Predicted) | 296.1 ± 23.0 °C at 760 Torr | |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ at 20 °C | |
| Storage Conditions | Sealed in a dry place, store in a refrigerator (2 to 8 °C) |
Synthesis Protocol: N-Alkylation of 2-Methylimidazole
The most direct and reliable method for synthesizing this compound is through the N-alkylation of 2-methylimidazole with an ethyl haloacetate. This is a classic nucleophilic substitution reaction where the nitrogen atom of the imidazole ring acts as a nucleophile. The following protocol is a self-validating system designed for high yield and purity.
Causality Behind Experimental Choices
-
Choice of Base (Potassium Carbonate, K₂CO₃): A moderately strong inorganic base is required to deprotonate the 2-methylimidazole, thereby increasing its nucleophilicity. Potassium carbonate is ideal as it is inexpensive, effective, and easily removed during workup. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent (Acetonitrile, ACN): Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction mechanism. Its relatively high boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Reaction Monitoring (Thin-Layer Chromatography, TLC): TLC is an essential tool for monitoring the progress of the reaction, allowing for the determination of the point of maximum product formation and complete consumption of the starting material.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 volumes).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in ethyl acetate and wash with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure this compound as a colorless to pale yellow oil.
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.2 (d, 2H, imidazole protons), 4.6-4.8 (s, 2H, -CH₂-), 4.2-4.4 (q, 2H, -O-CH₂-CH₃), 2.4-2.5 (s, 3H, imidazole-CH₃), 1.2-1.4 (t, 3H, -O-CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168-170 (C=O), 145-147 (imidazole C2), 125-128 (imidazole C4/C5), 120-122 (imidazole C4/C5), 61-63 (-O-CH₂-), 48-50 (-N-CH₂-), 14-16 (-O-CH₂-CH₃), 12-14 (imidazole-CH₃) |
| Mass Spectrometry (ESI+) | m/z 169.0977 [M+H]⁺ |
Applications in Drug Development and Medicinal Chemistry
The structural features of this compound make it a highly versatile intermediate in the synthesis of pharmacologically active compounds[1][2].
Logical Framework for Application
Caption: The utility of the title compound in medicinal chemistry.
-
The Imidazole Core: The 2-methylimidazole ring is a well-known pharmacophore. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzymes. Its presence is a common feature in many antifungal drugs.
-
The Ethyl Acetate Handle: The ethyl acetate group provides a reactive site for further molecular elaboration. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. This allows for the straightforward introduction of molecular diversity, a key strategy in lead optimization.
This compound is particularly valuable in the synthesis of molecules where the imidazole nitrogen needs to be linked to a two-carbon spacer, a common structural motif in biologically active compounds.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potential therapeutic agents. Its straightforward and high-yielding synthesis, combined with the versatility of its functional groups, ensures its continued importance in the fields of organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their scientific endeavors.
References
Spectroscopic Blueprint of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-(2-Methylimidazol-1-yl)acetate (C₈H₁₂N₂O₂). While direct experimental spectra for this specific molecule are not widely available in public repositories, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing upon empirical data from closely related structural analogs, we present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a self-validating system, explaining the causality behind expected spectral features and providing detailed methodologies for their acquisition, thereby empowering researchers to confidently identify and characterize this compound.
Introduction
This compound is a heterocyclic compound featuring a 2-methylimidazole core N-alklyated with an ethyl acetate group. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and coordination properties[1]. Accurate structural elucidation is the bedrock of all chemical research, and a multi-technique spectroscopic approach is the gold standard for achieving this.
This document outlines the predicted spectroscopic signature of this compound. The predictions are grounded in foundational spectroscopic theory and data from analogous compounds, including 2-methylimidazole[2][3] and ethyl 2-(1H-imidazol-1-yl)acetate[4]. The aim is to provide an authoritative reference for the identification, characterization, and quality control of this molecule.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Characterizing a Novel Imidazole Derivative
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Its unique electronic and amphoteric properties allow it to engage in various biological interactions, making its derivatives prime candidates for drug discovery.[2][4] Ethyl 2-(2-methylimidazol-1-yl)acetate is one such derivative, combining the versatile imidazole ring with an ethyl acetate moiety. As with any novel compound synthesized for research and development, a thorough characterization of its fundamental physical properties is the first step toward ensuring its identity, purity, and suitability for further studies.
This guide serves as a comprehensive technical resource focused on the primary physical properties of this compound: its melting and boiling points. In the absence of established literature values for this specific molecule, this document adopts a first-principles approach. It is designed not merely to report data, but to equip the research scientist with the theoretical understanding and practical methodologies required to determine these critical parameters with confidence and precision. We will explore the structural basis for its expected properties and provide detailed, self-validating experimental protocols for their accurate measurement.
Theoretical Framework: Predicting Physical Behavior
The melting and boiling points of an organic molecule are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a condensed state.[5] A predictive assessment of these properties begins with a structural analysis of this compound.
Key Structural Features and Their Influence:
-
Molecular Weight: The compound has a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Generally, as molecular weight and surface area increase, so do van der Waals forces, leading to higher boiling points.[5][6]
-
Polarity and Dipole-Dipole Interactions: The molecule possesses significant polarity. The imidazole ring, with its two nitrogen atoms, and the ester group (C=O) create permanent dipoles. These lead to dipole-dipole interactions, which are stronger than the London dispersion forces found in nonpolar molecules of similar size, suggesting a higher boiling point than, for example, an analogous alkylbenzene.
-
Hydrogen Bonding: Critically, this compound has hydrogen bond acceptors (the nitrogen atoms and the carbonyl oxygen) but lacks a hydrogen bond donor (like an N-H or O-H group). This means it cannot hydrogen bond with itself, a factor that significantly elevates the boiling points of compounds like alcohols or primary/secondary amines. However, its hydrogen bond acceptors will influence its solubility in protic solvents.
-
Molecular Shape and Packing: The molecule's asymmetry and the flexible ethyl acetate side chain may hinder efficient packing into a crystal lattice. Symmetrical molecules tend to have higher melting points because they pack more readily into a stable crystal structure.[7] This suggests that the melting point of this compound is likely to be low, and it may exist as a liquid at room temperature.
Based on this analysis, we can predict that this compound is a high-boiling point liquid with a low melting point. Its boiling point will be significantly higher than nonpolar compounds of similar molecular weight but lower than analogous compounds capable of self-hydrogen bonding.
Experimental Determination of Melting Point
The melting point is a critical indicator of a solid compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, generally causing a depression and broadening of the melting range.[8][9]
Protocol 1: Capillary Method using a Digital Melting Point Apparatus
Modern digital melting point instruments offer high precision, controlled heating ramps, and safe operation, making them the preferred choice in contemporary laboratories.[10][11][12]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Capillary Loading: Gently press the open end of a capillary tube into the sample, forcing a small amount of powder into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital apparatus.[13]
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting point. This saves time during the precise measurement.
-
Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Set a slow ramp rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Data Recording: Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) when the entire sample has transformed into a clear liquid.
-
-
Reporting: Report the result as the melting range, T₁ - T₂. For a pure compound, this range should be narrow.
Protocol 2: The Thiele Tube Method
The Thiele tube is a classic and effective apparatus for melting point determination, relying on convection currents in a heating oil to ensure uniform temperature distribution.[14][15][16]
Methodology:
-
Sample Preparation: Load the sample into a capillary tube as described in Protocol 3.1.
-
Apparatus Assembly:
-
Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer's bulb.[17]
-
Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm.
-
Insert the thermometer and attached capillary into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[17]
-
-
Heating: Gently heat the side-arm of the Thiele tube with a microburner or Bunsen burner. The design of the tube creates convection currents that circulate the oil, providing even heating.[16]
-
Observation and Recording: As the temperature approaches the expected melting point, slow the heating rate to 1-2°C per minute. Record the temperatures for the start and completion of melting as described previously.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid.
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[18] It is a characteristic physical constant that is highly dependent on pressure; therefore, the atmospheric pressure must always be recorded with the boiling point.
Protocol 1: Distillation Method (for >2 mL sample)
Distillation is a robust method for determining the boiling point of a liquid, with the added benefit of purifying the sample.[19][20]
Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in thermal equilibrium with the boiling liquid.[21]
-
Heating: Gently heat the distilling flask.
-
Data Recording: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. Record this constant temperature as the boiling point.
-
Pressure Correction: Record the barometric pressure. If the pressure is not 760 mmHg, the observed boiling point will differ from the normal boiling point. A pressure nomograph can be used to correct the value.
Protocol 2: Micro-Boiling Point Method (for <1 mL sample)
This method is ideal for valuable or limited-quantity samples and can be performed with a Thiele tube or a digital melting point apparatus.[22] It relies on trapping the compound's vapor in an inverted capillary tube.[21][23]
Methodology:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., a Durham tube) containing 0.5 mL of the liquid sample to a thermometer.
-
Place a melting point capillary tube, sealed end up, into the liquid in the small test tube.[21]
-
Insert this assembly into a Thiele tube or a digital melting point apparatus.
-
-
Heating: Heat the apparatus. Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges. This indicates that the liquid is boiling and its vapor has displaced all the air in the capillary.[21]
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[21] This occurs when the external pressure becomes greater than the vapor pressure inside the capillary.
-
Pressure Correction: Record the barometric pressure.
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid.
Summary of Physical Properties
The following table summarizes the known and predicted physical properties of this compound and a structurally related compound for comparison.
| Property | This compound | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₁N₃O₄ |
| Molecular Weight | 168.19 g/mol | 213.20 g/mol |
| Melting Point | Predicted: < 25 °C (Likely a liquid) | 110 - 112 °C (383–385 K)[21][22] |
| Boiling Point | Not experimentally determined. Predicted to be high, likely requiring vacuum distillation. | Not available. Likely decomposes at atmospheric pressure. |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. labdex.com [labdex.com]
- 11. Melting Point Apparatus - DigiMelt MPA160 [thinksrs.com]
- 12. thomassci.com [thomassci.com]
- 13. westlab.com [westlab.com]
- 14. timstar.co.uk [timstar.co.uk]
- 15. Thiele tube - Wikipedia [en.wikipedia.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Boiling Points - Concept [jove.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. vernier.com [vernier.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemconnections.org [chemconnections.org]
- 23. Video: Boiling Points - Procedure [jove.com]
Solubility Profile of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Theoretical and Practical Guide
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Recognizing the critical role of solubility in determining reaction kinetics, purification strategies, and bioavailability, this document synthesizes theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. We delve into the physicochemical properties that govern the compound's behavior in various solvent classes and provide step-by-step methodologies to empower researchers in generating reliable and reproducible solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this compound.
Introduction to this compound
This compound is an organic compound featuring a core 2-methylimidazole ring N-substituted with an ethyl acetate group. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. Understanding the solubility of derivatives like this compound is a cornerstone for its practical application. Solubility dictates the choice of solvents for chemical synthesis and purification, influences the methods for crystallization, and is a critical parameter in pre-formulation studies for potential therapeutic agents.[1] This guide provides the necessary framework for predicting and, more importantly, experimentally verifying the solubility of this compound to facilitate its effective use in a laboratory or developmental setting.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]
Chemical Structure:
An analysis of the structure of this compound reveals several key features that influence its solubility:
-
Imidazole Ring: The imidazole ring contains two nitrogen atoms. The sp2-hybridized nitrogen (at position 3) is basic and can act as a hydrogen bond acceptor.
-
Ethyl Acetate Group: The ester functional group contains polar C=O and C-O bonds, making it a hydrogen bond acceptor.
-
Alkyl Groups: The methyl and ethyl groups are non-polar, contributing hydrophobic character to the molecule.
Based on its structure and comparison with similar molecules in public databases, we can estimate its key physicochemical properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~168.19 g/mol [3] | Relatively small, favoring solubility over larger homologs. |
| Polarity | Polar | The presence of ester and imidazole functionalities imparts significant polarity. |
| Hydrogen Bond Acceptors | 3 (2x ester oxygens, 1x imidazole nitrogen)[3] | Can accept hydrogen bonds from protic solvents like water and alcohols. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting some interactions. |
| Basicity | Weakly Basic | The imidazole nitrogen can be protonated in acidic solutions, forming a salt. |
| Predicted LogP | ~0.7[3] | A low LogP value suggests a preference for hydrophilic/polar environments over lipophilic/non-polar ones. |
Predicted Solubility:
Combining these properties, we can predict the compound's general solubility behavior.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have moderate to good solubility. Its polarity and ability to accept hydrogen bonds should facilitate interaction with these solvents. Solubility in water is likely enhanced at a low pH, where the basic imidazole nitrogen is protonated to form a more soluble cationic salt.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in these solvents due to strong dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule is too high to be effectively solvated by non-polar solvents.[1]
Experimental Determination of Solubility
While predictions are useful, they must be confirmed by empirical data. The following protocols provide robust methods for both qualitative classification and precise quantitative measurement of solubility.
Workflow for Qualitative Solubility Classification
This initial screening method rapidly classifies the compound based on its solubility in a sequence of solvents, providing strong indications of its functional groups (acidic, basic, or neutral).[4][5]
Caption: Workflow for qualitative solubility analysis.
Step-by-Step Protocol:
-
Water Solubility: Place approximately 25 mg of this compound into a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition.[5] Observe if the solid dissolves completely.
-
Acid Solubility (if insoluble in water): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Vortex and observe. Complete dissolution indicates the presence of a basic functional group, as the imidazole nitrogen is protonated to form a soluble hydrochloride salt.[4]
-
Base Solubility (if insoluble in water): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Vortex and observe. No significant increase in solubility is expected as the compound lacks acidic protons.[5]
-
Organic Solvent Solubility: To a fresh 25 mg sample, add 0.75 mL of a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate. Vortex and observe to gauge its solubility in organic phases.
Workflow for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Caption: Workflow for quantitative equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[2]
-
Phase Separation: Remove the vial and allow it to stand at the same constant temperature for the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, the sample should be filtered through a 0.22 µm syringe filter or centrifuged at high speed.[6]
-
Analysis: Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of an analytical instrument. Measure the concentration using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, using a pre-established calibration curve.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the equilibrium solubility of the compound in that solvent at that temperature.
Essential Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on similar chemical structures.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Store the compound in a tightly sealed container in a cool, dry place.
Data Summary and Interpretation
The results from the experimental protocols should be compiled for easy comparison.
Table 2: Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Qualitative Result | Quantitative Solubility (mg/mL) |
| Polar Protic | Water (pH 7.0) | Record observation | Record value |
| Water (pH 2.0, HCl) | Record observation | Record value | |
| Ethanol | Record observation | Record value | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Record observation | Record value |
| Acetonitrile | Record observation | Record value | |
| Non-Polar | Hexane | Record observation | Record value |
| Other | Ethyl Acetate[9] | Record observation | Record value |
Interpretation: The collected data provides a clear solubility map. For instance, significantly higher solubility in acidic water compared to neutral water would confirm the basic nature of the imidazole ring. High solubility in ethanol and DMSO but low solubility in hexane would validate the polar character of the molecule. This information is directly applicable to:
-
Reaction Chemistry: Choosing an appropriate solvent to ensure all reactants remain in solution.
-
Purification: Selecting a solvent system for crystallization where the compound has high solubility in a hot solvent but low solubility when cooled. Alternatively, identifying an anti-solvent for precipitation.
-
Pre-formulation: Determining its suitability for aqueous-based formulations for drug delivery research.
Conclusion
The solubility of this compound is governed by its polar nature, stemming from the imidazole and ethyl acetate functionalities. Theoretical analysis predicts favorable solubility in polar protic and aprotic solvents and poor solubility in non-polar media. The basicity of the imidazole ring suggests that solubility in aqueous solutions can be significantly enhanced by lowering the pH. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these predictions and generate precise, quantitative solubility data. This empirical data is indispensable for the effective design of chemical syntheses, purification schemes, and formulation strategies involving this compound.
References
- 1. chem.ws [chem.ws]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 2-(2-Methylimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and potential degradation profile of Ethyl 2-(2-Methylimidazol-1-yl)acetate. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related imidazole derivatives, ethyl esters, and established principles of drug degradation to construct a predictive stability profile. It outlines potential degradation pathways, provides detailed protocols for forced degradation studies in line with regulatory expectations, and discusses appropriate analytical methodologies for monitoring stability. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to design robust stability studies, anticipate potential liabilities, and establish appropriate storage and handling conditions for this compound.
Introduction and Molecular Profile
This compound is a heterocyclic compound featuring a 2-methylimidazole ring N-substituted with an ethyl acetate moiety. The imidazole ring is a common pharmacophore found in numerous therapeutic agents, while the ester group can influence solubility and pharmacokinetic properties. A thorough understanding of the molecule's intrinsic stability is paramount for its successful application in research and development, ensuring data integrity and predicting shelf-life.
The stability of a compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide will explore the likely degradation pathways based on the compound's functional groups: the imidazole ring and the ethyl ester.
Predicted Degradation Pathways
The chemical structure of this compound suggests susceptibility to several modes of degradation. The primary sites of lability are the ester linkage and the imidazole ring.
Hydrolytic Degradation
The ethyl ester group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will likely hydrolyze to form 2-(2-Methylimidazol-1-yl)acetic acid and ethanol. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, which is an irreversible process. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of 2-(2-Methylimidazol-1-yl)acetic acid and ethanol.
Oxidative Degradation
The 2-methylimidazole ring is susceptible to oxidation.[1][2][3] The presence of the electron-donating methyl group can increase the electron density of the imidazole ring, potentially making it more susceptible to oxidative processes.
-
Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. A potential pathway involves the formation of an imidazolone derivative.[1][2] Chemical model systems for cytochrome P-450 have been shown to efficiently oxidize 2-methylimidazole to 2-methylimidazolone.[1][2][3]
Photodegradation
Imidazole-containing compounds are known to be sensitive to light.[4][5][6][7]
-
Mechanism: Upon absorption of UV or visible light, the imidazole ring can be excited to a higher energy state, leading to various photochemical reactions. These can include photo-oxidation, cyclization, or rearrangement reactions.[5] The specific photodegradation products would need to be identified experimentally, but it is a critical parameter to investigate. Some studies suggest that imidazole can act as a photosensitizer, potentially accelerating degradation.[7]
Thermal Degradation
At elevated temperatures, both the ester and the imidazole moiety can undergo degradation.
-
Ester Pyrolysis: Ethyl esters can decompose at high temperatures through a six-centered elimination reaction (pyrolysis) to yield the corresponding carboxylic acid and ethylene.[8][9] However, this typically requires very high temperatures.
-
Imidazole Ring Decomposition: The 2-methylimidazole ring itself is relatively thermally stable, but decomposition can occur at very high temperatures.
The following diagram illustrates the primary predicted degradation pathways.
Caption: Predicted Degradation Pathways for this compound.
Forced Degradation Study: A Practical Workflow
To systematically investigate the degradation profile and establish a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[13] This workflow is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[14][15][16][17][18]
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following protocols are recommended for the forced degradation study of this compound. A control sample (unstressed) should be analyzed alongside the stressed samples.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | 2-(2-Methylimidazol-1-yl)acetic acid |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 1, 2, 4, 8 hours | 2-(2-Methylimidazol-1-yl)acetic acid |
| Oxidation | 3% H₂O₂ | Room Temp. | 2, 6, 12, 24 hours | Imidazolone derivatives |
| Thermal (Solid) | Dry Heat | 80°C | 1, 3, 7 days | Minimal degradation expected |
| Thermal (Solution) | In Water | 60°C | 1, 3, 7 days | 2-(2-Methylimidazol-1-yl)acetic acid |
| Photostability | ICH Q1B Option 1 or 2 | Room Temp. | As per ICH Q1B | Various photoproducts |
Step-by-Step Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a vial and expose it to dry heat at 80°C. At specified time points, dissolve a portion of the solid in the mobile phase for analysis.
-
Solution State: Prepare a solution of the compound in water and heat it at 60°C. Withdraw aliquots at specified time points for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples.
-
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is generally a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is useful for initial method development to monitor multiple wavelengths and assess peak purity. Mass spectrometric (MS) detection provides mass information for the parent compound and any degradation products, which is invaluable for their identification.
-
-
Structural Elucidation:
-
LC-MS/MS: For the identification of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight information and fragmentation patterns that can be used to deduce the structure of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in significant quantities, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively confirmed using NMR spectroscopy.
-
Recommendations for Storage and Handling
Based on the predicted degradation profile, the following storage and handling recommendations are proposed to maintain the integrity of this compound:
-
Temperature: Store at refrigerated (2-8°C) or controlled room temperature, avoiding excessive heat.
-
Light: Protect from light by storing in amber vials or in the dark.
-
Humidity: Store in a well-sealed container in a desiccated environment to minimize exposure to moisture, which could promote hydrolysis.
-
pH: Avoid contact with strong acids and bases. If used in solution, buffer the solution to a neutral pH if possible.
Conclusion
While direct stability data for this compound is limited, a scientifically sound stability and degradation profile can be predicted based on its chemical structure. The primary anticipated degradation pathways are hydrolysis of the ethyl ester and oxidation or photodegradation of the 2-methylimidazole ring. A systematic forced degradation study, as outlined in this guide, is essential to confirm these predictions, identify any unknown degradation products, and develop a validated stability-indicating analytical method. The information gathered from such studies is fundamental for ensuring the quality, safety, and efficacy of this compound in its intended applications.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 17. youtube.com [youtube.com]
- 18. ikev.org [ikev.org]
A Prospective Analysis of the Biological Activities of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a prospective analysis of a specific, yet under-investigated imidazole derivative, Ethyl 2-(2-Methylimidazol-1-yl)acetate. While direct experimental data for this compound is not available in the public domain, this document synthesizes existing knowledge on structurally related 2-methylimidazole and imidazole acetate analogues to forecast its potential pharmacological profile. We present a scientifically grounded rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive theoretical framework and detailed experimental protocols to systematically evaluate the biological potential of this promising molecule.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][5] Its prevalence in nature, notably in the amino acid histidine and purines, underscores its fundamental role in biological processes.[4][6] The unique electronic properties of the imidazole ring, including its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, allow for diverse molecular interactions with biological targets.[1] This versatility has led to the development of a wide array of imidazole-containing drugs with applications spanning from antifungal and antibacterial to anticancer and anti-inflammatory therapies.[1][2][3]
This compound, the subject of this guide, combines the key structural features of a 2-methylimidazole core and an ethyl acetate side chain. The 2-methyl substitution is known to influence the electronic and steric properties of the imidazole ring, potentially modulating its biological activity. The ethyl acetate moiety introduces a lipophilic and hydrolysable ester group, which can impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. This unique combination of structural motifs warrants a thorough investigation into its potential therapeutic applications.
Predicted Biological Activities and Mechanistic Rationale
Based on the extensive literature on related compounds, we hypothesize that this compound possesses the following biological activities:
Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antimicrobial agents.[1][5] The proposed mechanism of action for many imidazole-based antifungals, such as ketoconazole, involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Similarly, antibacterial activity is a common feature of imidazole derivatives, with proposed mechanisms including the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of essential metabolic pathways.[5][7]
The presence of the 2-methylimidazole core in our target compound suggests a high probability of antimicrobial properties. Studies on 2-methylimidazole derivatives have demonstrated their potential as antibacterial agents.[7][8][9][10]
Anti-inflammatory Activity
Numerous imidazole derivatives have been reported to exhibit significant anti-inflammatory effects.[2][11][12] The mechanisms underlying this activity are often multifactorial and can include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.[2][11] Furthermore, some imidazole compounds can modulate the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[11]
The ester functionality in this compound may also contribute to its anti-inflammatory potential. Imidazo[1,2-α]azine esters have been shown to possess anti-inflammatory activity in microglial cells, suggesting that the ester group can be a valuable addition for this therapeutic application.[13]
Anticancer Activity
The imidazole ring is a prominent feature in several anticancer drugs.[14][15] The anticancer mechanisms of imidazole derivatives are diverse and can involve the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[14][15] The 2-methylimidazole moiety, in particular, has been associated with potential carcinogenic effects in animal studies, suggesting that it can interact with biological macromolecules and influence cellular processes.[16] While this highlights a need for careful toxicological evaluation, it also points towards the potential for developing derivatives with selective anticancer activity.
Proposed Experimental Workflows for Biological Evaluation
To systematically investigate the predicted biological activities of this compound, the following experimental workflows are proposed.
Antimicrobial Activity Screening
A tiered approach is recommended to assess the antimicrobial spectrum and potency of the compound.
This qualitative assay provides a rapid assessment of the compound's ability to inhibit the growth of a panel of medically important bacteria and fungi.
Protocol:
-
Prepare sterile agar plates (Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Apply sterile paper discs impregnated with a known concentration of this compound to the agar surface.
-
Include positive control (standard antibiotic/antifungal) and negative control (solvent) discs.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc.
These assays determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).
Protocol:
-
Perform serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto fresh agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Caption: Workflow for antimicrobial activity assessment.
Anti-inflammatory Activity Evaluation
A combination of in vitro and cell-based assays can elucidate the anti-inflammatory potential of the compound.
These assays directly measure the compound's ability to inhibit key inflammatory enzymes.
Protocols:
-
COX-1 and COX-2 Inhibition Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the inhibition of prostaglandin synthesis by purified COX-1 and COX-2 enzymes.
-
5-Lipoxygenase (5-LOX) Inhibition Assay: Use a spectrophotometric assay to measure the inhibition of leukotriene formation from arachidonic acid by 5-LOX.
These assays assess the compound's effect on inflammatory responses in a cellular context.
Protocol (LPS-stimulated Macrophages):
-
Culture a suitable macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the production of pro-inflammatory mediators:
-
Nitric Oxide (NO): Use the Griess reagent to quantify nitrite levels in the cell culture supernatant.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Use ELISA kits to measure the concentration of these cytokines in the cell culture supernatant.
-
Caption: Workflow for anti-inflammatory activity evaluation.
Anticancer Activity Screening
A panel of cancer cell lines should be used to assess the cytotoxic and antiproliferative effects of the compound.
This colorimetric assay measures cell viability and is a primary indicator of a compound's cytotoxic potential.
Protocol:
-
Seed cancer cells from different lineages (e.g., breast, colon, lung) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay determines if the compound induces apoptosis (programmed cell death).
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 18 | 16 | 32 |
| Escherichia coli | 12 | 64 | 128 |
| Candida albicans | 15 | 32 | 64 |
| Positive Control | 25 | 2 | 4 |
Table 2: Hypothetical Anti-inflammatory Activity Data for this compound
| Assay | IC50 (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 25 |
| 5-LOX Inhibition | 40 |
| NO Production (LPS-stimulated RAW 264.7) | 15 |
Table 3: Hypothetical Anticancer Activity Data for this compound
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 10 |
| HCT-116 (Colon) | 18 |
| A549 (Lung) | 22 |
Conclusion and Future Directions
This compound represents a compelling, yet unexplored molecule with significant potential for biological activity. The structural analogy to known antimicrobial, anti-inflammatory, and anticancer agents provides a strong rationale for its investigation. The experimental workflows detailed in this guide offer a systematic and robust approach to characterizing its pharmacological profile. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy and safety. This guide serves as a foundational document to stimulate and direct future research into the therapeutic potential of this promising imidazole derivative.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. dovepress.com [dovepress.com]
- 3. isca.me [isca.me]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(2-Methylimidazol-1-yl)acetate: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
Introduction and Significance
This compound belongs to the class of N-alkylated imidazole derivatives. The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The N-alkylation of imidazoles is a fundamental synthetic transformation that allows for the introduction of various functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.[1][2][3] The introduction of an ethyl acetate moiety at the N-1 position of 2-methylimidazole offers a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, making it a valuable intermediate in the synthesis of more complex molecules. While direct literature on the specific biological activities of this compound is limited, the broader class of N-alkylated imidazoles has shown potential as antibacterial and antifungal agents.[1][2] Furthermore, related nitroimidazole derivatives are being investigated as radiosensitizers for cancer therapy, highlighting the potential for diverse applications of this structural motif.[4]
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of 2-methylimidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 2-methylimidazole acts as the nucleophile.
General Reaction Scheme
Caption: General workflow for the N-alkylation of 2-methylimidazole.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from methodologies reported for analogous imidazole derivatives.[5]
Materials:
-
2-Methylimidazole
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-methylimidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-methylimidazole) is consumed. The reaction can be heated to reflux to increase the rate if necessary.
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of imidazole. Stronger bases like sodium hydride (NaH) can also be used, typically in solvents like DMF or THF.[3] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Acetonitrile is a common polar aprotic solvent for this type of reaction. Other solvents like DMF or DMSO can also be employed and may be beneficial if the starting materials have low solubility in acetonitrile.[6]
-
Alkylating Agent: Both ethyl chloroacetate and ethyl bromoacetate are effective alkylating agents. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate.
-
Purification: Column chromatography is a standard method for purifying organic compounds. The choice of eluent is crucial for achieving good separation.
Physicochemical and Spectroscopic Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene group attached to the imidazole ring, a singlet for the methyl group on the imidazole ring, and two singlets for the imidazole ring protons. |
| ¹³C NMR | Expected signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, the methyl carbon, and the carbons of the imidazole ring. |
| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks for C=O stretching (ester) around 1740-1760 cm⁻¹, C-N stretching, and C-H stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 168. |
Potential Applications
The structure of this compound makes it a promising candidate for various applications in drug discovery and materials science.
Intermediate for Pharmaceutical Synthesis
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, imidazol-1-yl-acetic acid. This acid is a key intermediate in the synthesis of Zoledronic acid, a potent bisphosphonate used in the treatment of bone diseases.[5][7]
Caption: Role as a pharmaceutical intermediate.
Scaffold for Novel Biologically Active Molecules
N-alkylated imidazoles have been reported to possess a range of biological activities, including antibacterial and antifungal properties.[1][2] The 2-methylimidazole core, combined with the modifiable ethyl acetate side chain, provides a scaffold for the synthesis of new chemical entities with potential therapeutic applications. The ester can be converted to amides, hydrazides, or other functional groups to generate a library of compounds for biological screening. For instance, the synthesis of various benzimidazole derivatives with antimicrobial activity has been reported starting from the corresponding ethyl acetate derivative.
Ligands in Coordination Chemistry
The imidazole nitrogen atoms can act as ligands for metal ions. This compound could be used to synthesize novel coordination complexes with potential applications in catalysis or as imaging agents.
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. While specific data for this compound is sparse in the public domain, its synthesis can be reliably achieved through well-established N-alkylation protocols. The insights provided in this guide, based on the chemistry of analogous compounds, offer a solid foundation for researchers to explore the synthesis and applications of this promising molecule. Further research into its biological activities and material properties is warranted to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate from 2-methylimidazole via N-alkylation. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures, including some related to the nitroimidazole class of antibiotics.[1][2][3] The described method employs a straightforward and efficient SN2 reaction, utilizing common laboratory reagents. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization.
Scientific Rationale and Reaction Mechanism
The synthesis of this compound is achieved through the N-alkylation of 2-methylimidazole with an ethyl haloacetate. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4]
Mechanism:
-
Deprotonation: The imidazole ring contains a pyrrole-like nitrogen (N1) with an acidic proton.[5] A mild base, such as potassium carbonate (K2CO3), is used to deprotonate this nitrogen, generating a nucleophilic 2-methylimidazolate anion.[6] Potassium carbonate is an ideal choice due to its low cost, ease of handling, and sufficient basicity to facilitate the reaction without promoting unwanted side reactions.[7][8][9]
-
Nucleophilic Attack: The resulting 2-methylimidazolate anion acts as a potent nucleophile. It attacks the electrophilic α-carbon of ethyl chloroacetate.
-
Displacement: The attack results in the displacement of the chloride leaving group, forming the desired N-alkylated product, this compound, and a potassium chloride salt byproduct.
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (CH3CN). Such solvents are excellent for SN2 reactions because they can solvate the cation (K+) while leaving the nucleophilic anion relatively free to react, thereby increasing the reaction rate.[4]
Materials and Instrumentation
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 2-Methylimidazole | 693-98-1 | C₄H₆N₂ | 82.10 | Sigma-Aldrich | ≥98% purity |
| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | Sigma-Aldrich | ≥99% purity |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | Powdered, anhydrous |
| Acetonitrile (Anhydrous) | 75-05-8 | C₂H₃N | 41.05 | Sigma-Aldrich | ≥99.8% purity |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | ACS Grade |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific | Granular |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Instrumentation and Glassware
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., ESI-MS)
Detailed Experimental Protocol
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (4.11 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.) and anhydrous acetonitrile (50 mL).
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
-
N-Alkylation Reaction:
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add ethyl chloroacetate (5.9 mL, 55.0 mmol, 1.1 equiv.) to the mixture dropwise using a syringe over 10 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82°C) using a heating mantle.
-
Scientist's Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The starting 2-methylimidazole is very polar and will have a low Rf, while the product will be less polar and have a higher Rf. The reaction is typically complete within 24 hours.[4][10]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the suspension through a pad of celite to remove the potassium carbonate and the potassium chloride byproduct. Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).[10]
-
Scientist's Note: Washing with water removes any remaining inorganic salts and highly polar impurities. The brine wash helps to remove residual water from the organic phase, facilitating the drying process.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11][12]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (pre-adsorbing it onto a small amount of silica is recommended).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization and Data Analysis
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis Method | Expected Results |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.01 (d, J=1.2 Hz, 1H, Im-H5), 6.85 (d, J=1.2 Hz, 1H, Im-H4), 4.65 (s, 2H, N-CH₂), 4.20 (q, J=7.1 Hz, 2H, O-CH₂), 2.40 (s, 3H, Im-CH₃), 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH₃).[13][14] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 168.0 (C=O), 144.5 (Im-C2), 126.5 (Im-C4), 120.0 (Im-C5), 61.5 (O-CH₂), 48.0 (N-CH₂), 14.1 (O-CH₂-CH₃), 12.5 (Im-CH₃). |
| FT-IR (neat, cm⁻¹) | ~2980 (C-H stretch), 1750 (C=O ester stretch), ~1510, 1450 (C=N, C=C ring stretch).[13] |
| Mass Spec. (ESI+) | m/z: 169.10 [M+H]⁺, 191.08 [M+Na]⁺ for C₈H₁₂N₂O₂. |
Safety Precautions and Waste Disposal
All operations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
2-Methylimidazole: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer and reproductive harm.[15][16][17] Avoid inhalation of dust and direct contact.
-
Ethyl Chloroacetate: Flammable, toxic if swallowed or inhaled, and fatal in contact with skin.[18] It is a lachrymator and causes severe skin and eye irritation. Handle with extreme care.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
Waste Disposal: All organic waste, including solvents from chromatography, should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous layers from the work-up should be neutralized before disposal. Solid waste, such as used silica gel and filter aids, should be placed in a designated solid waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure starting materials. | 1. Extend reflux time and monitor by TLC. 2. Use freshly opened or oven-dried K₂CO₃. 3. Verify the purity of 2-methylimidazole and ethyl chloroacetate. |
| Low Yield | 1. Inefficient extraction. 2. Loss of product during purification. 3. Competing side reactions. | 1. Perform an additional extraction of the aqueous layer. 2. Use a finer gradient during column chromatography and carefully monitor fractions. 3. Ensure dropwise addition of the alkylating agent to minimize dimerization or other side reactions. |
| Product is an inseparable mixture | 1. Contamination with starting material. 2. Presence of a side product. | 1. Optimize the chromatography eluent system (try different solvent ratios or a different solvent system, e.g., DCM/Methanol). 2. Re-purify the contaminated fractions under optimized conditions. |
| Oily product won't solidify | The product, this compound, is expected to be an oil at room temperature. | This is the expected physical state of the pure product. If residual solvent is suspected, dry further under high vacuum. |
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. rsc.org [rsc.org]
- 15. chemos.de [chemos.de]
- 16. carlroth.com [carlroth.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols: Ethyl 2-(2-Methylimidazol-1-yl)acetate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a key building block in modern organic synthesis, particularly in the development of pharmaceutically active compounds. We will delve into its synthesis, key reactions, and detailed protocols, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including antifungals, anti-inflammatory agents, and anticancer therapeutics.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a highly sought-after functionality. This compound provides a convenient and versatile entry point for introducing the 2-methylimidazole moiety into a target molecule, with the ethyl acetate group offering a handle for further synthetic transformations.
Molecular Structure and Properties:
| Property | Value |
| IUPAC Name | Ethyl 2-(2-methyl-1H-imidazol-1-yl)acetate |
| CAS Number | 239065-60-2[3] |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Typically a solid or oil |
Note: Specific physical properties such as melting point and boiling point may vary depending on purity.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the N-alkylation of 2-methylimidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Mechanistic Considerations
The N-alkylation of imidazoles can be influenced by several factors, including the choice of base, solvent, and the nature of the electrophile.[4] The imidazole ring contains two nitrogen atoms, but in 2-methylimidazole, the N-1 position is generally more nucleophilic and sterically accessible for alkylation. The base plays a crucial role in deprotonating the N-H of the imidazole, thereby increasing its nucleophilicity.
Caption: General workflow for the synthesis of this compound.
Optimized Protocol for Synthesis
This protocol is adapted from general procedures for the N-alkylation of imidazoles.[5][6]
Materials:
-
2-Methylimidazole
-
Ethyl chloroacetate or ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base that is effective for deprotonating the imidazole. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[7]
-
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Other polar aprotic solvents like acetonitrile can also be used.
-
Temperature: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a higher yield in a shorter time.
Characterization and Spectroscopic Data
While specific experimental spectra for this compound were not found in the searched literature, the following are expected ¹H and ¹³C NMR chemical shifts based on analysis of structurally similar compounds.[6][8][9][10][11]
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.0-7.2 (d, 1H, imidazole C4-H)
-
δ 6.8-7.0 (d, 1H, imidazole C5-H)
-
δ 4.7-4.9 (s, 2H, N-CH₂-COO)
-
δ 4.1-4.3 (q, 2H, O-CH₂-CH₃)
-
δ 2.4-2.6 (s, 3H, imidazole C2-CH₃)
-
δ 1.2-1.4 (t, 3H, O-CH₂-CH₃)
Expected ¹³C NMR (CDCl₃, 101 MHz):
-
δ 168-170 (C=O, ester)
-
δ 144-146 (imidazole C2)
-
δ 127-129 (imidazole C4)
-
δ 120-122 (imidazole C5)
-
δ 61-63 (O-CH₂)
-
δ 48-50 (N-CH₂)
-
δ 13-15 (imidazole C2-CH₃)
-
δ 14-16 (O-CH₂-CH₃)
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
Hydrolysis to 2-(2-Methylimidazol-1-yl)acetic Acid
The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation that opens up a wide range of synthetic possibilities.
Caption: Key transformations of this compound.
Protocol for Hydrolysis:
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane or Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Addition of Base: Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~6-7 with 1 M HCl.
-
Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.
Synthesis of Bioactive Molecules: Analogue of Metronidazole Derivatives
A key application of this building block is in the synthesis of compounds with potential biological activity. For instance, the structurally related nitro-analogue, ethyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate, is a precursor for the synthesis of metronidazole-oxadiazole derivatives, which have shown antibacterial and antigiardial activity.[11] The following protocol outlines a similar synthetic strategy that can be adapted for this compound.
Step 1: Synthesis of 2-(2-Methylimidazol-1-yl)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add hydrazine hydrate (2.0-3.0 eq).
-
Reaction: Reflux the reaction mixture for 10-12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-(2-Methylimidazol-1-yl)acetohydrazide, may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Step 2: Synthesis of Oxadiazole Derivatives
The resulting hydrazide can be further cyclized to form oxadiazole rings, a common motif in medicinal chemistry.[11]
Caption: Synthesis of oxadiazole derivatives from the corresponding acetohydrazide.
Procedure for Oxadiazole Formation:
-
Formation of Dithiocarbazinate Salt: To a solution of 2-(2-Methylimidazol-1-yl)acetohydrazide (1.0 eq) in ethanol, add potassium hydroxide (1.0 eq) and carbon disulfide (1.0 eq).
-
Reaction: Heat the reaction mixture for 10-12 hours.
-
Cyclization: To the resulting potassium dithiocarbazinate salt, add an appropriate α-haloketone (1.0 eq) and reflux for an additional 6 hours.
-
Isolation and Purification: Cool the reaction mixture, and the solid product can be collected by filtration and purified by column chromatography.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its ester functionality provide a reliable platform for the introduction of the 2-methylimidazole moiety into a wide range of molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
- 1. theaspd.com [theaspd.com]
- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(2-Methylimidazol-1-yl)acetate in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Methylimidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, owing to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitates high-affinity binding to a diverse array of biological targets[1][2]. The 2-methyl-substituted imidazole moiety, in particular, is a cornerstone in the development of numerous therapeutic agents, from antimicrobial to anticancer drugs[3][4][5]. "Ethyl 2-(2-Methylimidazol-1-yl)acetate" represents a key building block for the elaboration of more complex, biologically active molecules. The ethyl acetate group at the N-1 position provides a versatile handle for synthetic transformations, allowing for the introduction of diverse functionalities and the modulation of physicochemical properties. This document serves as a comprehensive guide to the applications of "this compound" in medicinal chemistry, providing detailed protocols and insights into its use as a synthetic intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of "this compound" is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [6] |
| Molecular Weight | 168.19 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in polar organic solvents and water | [3][4] |
Synthetic Protocol: Preparation of this compound
Reaction Scheme:
A representative synthetic workflow.
Materials and Reagents:
-
2-Methylimidazole
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using sodium hydride, suspend NaH (1.2 eq) in anhydrous DMF and add the 2-methylimidazole solution dropwise at 0 °C.
-
Addition of Alkylating Agent: Stir the suspension for 30 minutes at room temperature. Then, add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure "this compound".
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the imidazole nitrogen. Sodium hydride, a stronger base, can be used to achieve faster reaction rates but requires more stringent anhydrous conditions.
-
Choice of Solvent: DMF and ACN are excellent polar aprotic solvents for this type of N-alkylation reaction as they effectively dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere is crucial, especially when using a strong base like NaH, to prevent side reactions with atmospheric moisture and carbon dioxide.
Applications in Medicinal Chemistry
"this compound" is a versatile precursor for a range of bioactive molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol or react with Grignard reagents to introduce further diversity.
As a Precursor for Antiviral Agents
The imidazole scaffold is a key component of many antiviral drugs[1]. Derivatives of 2-methylimidazole have shown promising activity against a range of viruses, including orthopoxviruses[8][9].
Hypothetical Synthetic Pathway to a Novel Antiviral Agent:
Synthetic route to bioactive amides.
Protocol for Hydrolysis and Amide Coupling:
-
Ester Hydrolysis: Dissolve "this compound" (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~5-6 and extract with ethyl acetate. Dry the organic layer and concentrate to obtain 2-(2-Methylimidazol-1-yl)acetic acid[6].
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.1 eq). Stir the reaction at room temperature overnight. Purify the final product using standard chromatographic techniques.
As a Building Block for Antifungal Agents
Azole-containing compounds are a major class of antifungal agents[10][11]. The 2-methylimidazole moiety can be incorporated into novel structures with potent antifungal activity[12][13][14]. The ethyl acetate handle allows for the connection of the 2-methylimidazole core to other pharmacophores.
Example of a Related Biologically Active Compound:
| Compound | Target/Activity | Reference |
| Substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Potent in vitro activity against a wide variety of yeasts and systemic mycoses. | [12] |
As a Scaffold for Kinase Inhibitors
Kinases are critical targets in cancer therapy, and the imidazole scaffold is frequently found in kinase inhibitors[15][16][17]. The ability of the imidazole nitrogens to act as hydrogen bond donors and acceptors makes them ideal for interacting with the hinge region of the kinase ATP-binding pocket.
Potential Kinase Target Interaction:
References
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. 2-Methylimidazole | 693-98-1 [chemicalbook.com]
- 5. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (2-Methyl-imidazol-1-yl)-acetic acid | C6H8N2O2 | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal agents, II: Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Ethyl 2-(2-Methylimidazol-1-yl)acetate in Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Ethyl 2-(2-Methylimidazol-1-yl)acetate (CAS No. 239065-60-2) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its structure, which combines a 2-methylimidazole core with an ethyl acetate side chain, makes it a versatile precursor for the synthesis of various Active Pharmaceutical Ingredients (APIs). The imidazole moiety is a well-established pharmacophore found in numerous drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of this intermediate. We will elucidate the fundamental reaction mechanics, provide validated, step-by-step protocols, and explore its utility in the synthesis of notable pharmaceutical agents, including derivatives related to Metronidazole and the core structure of Ondansetron.
Foundational Principles: The Synthesis of this compound
The principal route to synthesizing this compound is through the direct N-alkylation of 2-methylimidazole. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis.
Reaction Mechanism and Causality
The reaction proceeds via the deprotonation of the N-H proton of the imidazole ring by a base, generating a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic α-carbon of an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, displacing the halide ion and forming the C-N bond.[4]
The choice of reaction conditions is critical for maximizing yield and purity, and each parameter is selected for specific mechanistic reasons:
-
Base Selection: A base is required to deprotonate the imidazole ring, which has a pKa of approximately 7.85, thereby increasing its nucleophilicity.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are cost-effective and safe to handle, making them suitable for large-scale synthesis. They are sufficiently strong to deprotonate the imidazole.[5][6]
-
Stronger Bases (e.g., NaH): Sodium hydride offers more rapid and complete deprotonation but requires strictly anhydrous conditions and greater handling precautions.[4][7]
-
-
Solvent System: The solvent must dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal as they solvate the cation of the base but do not form a strong solvation shell around the nucleophile, leaving it free to react.
-
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): Excellent choices for their high polarity and ability to dissolve a wide range of reactants.[4][8]
-
Acetonitrile (ACN): Another effective polar aprotic solvent.[4][9]
-
Ethyl Acetate: Can also be used as a solvent, particularly when milder bases like K₂CO₃ are employed.[10][11]
-
-
Temperature Control: The reaction is typically performed at room temperature or with gentle heating. Elevated temperatures can increase the reaction rate but may also promote side reactions. Monitoring via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4][8]
General Synthesis Workflow
The logical flow of the synthesis is outlined below, from preparation to final purification.
Caption: General workflow for the N-alkylation of 2-methylimidazole.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a robust and reproducible method for laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Equivalents) | Notes |
| 2-Methylimidazole | 82.10 | 1.0 eq | Starting material |
| Potassium Carbonate (K₂CO₃), Anhydrous | 138.21 | 1.5 eq | Base, ensure it is finely powdered and dry |
| Ethyl Chloroacetate | 122.55 | 1.1 eq | Alkylating agent, lachrymator |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction solvent |
| Deionized Water | 18.02 | - | For work-up |
| Brine (Saturated NaCl solution) | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent |
| Silica Gel (230-400 mesh) | - | - | For column chromatography |
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.5 M).
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the imidazolate anion.[4]
-
Alkylation: Slowly add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension using a syringe. An exothermic reaction may be observed. Maintain the temperature below 40°C.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system) until the 2-methylimidazole spot has been consumed (typically 12-24 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[8]
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.[8][12]
Characterization Data
| Property | Value | Source(s) |
| CAS Number | 239065-60-2 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | |
| Storage | Room temperature, keep dry | [1] |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 4.20 (q, 2H), 4.80 (s, 2H), 2.40 (s, 3H), 6.90 (d, 1H), 7.00 (d, 1H) | Predicted |
| ¹³C NMR (CDCl₃) | δ 14.1, 61.5, 48.0, 12.5, 121.0, 127.0, 145.0, 168.0 | Predicted |
Applications in Pharmaceutical Intermediate Synthesis
The true value of a building block is demonstrated by its successful incorporation into high-value APIs. While this compound itself is a key intermediate, its core structure, 2-methylimidazole, is fundamental to several blockbuster drugs.
Core Component in Ondansetron Synthesis
Ondansetron is a potent 5-HT₃ receptor antagonist, indispensable for managing nausea and vomiting induced by chemotherapy and radiotherapy.[13] The final step in many industrial syntheses of Ondansetron involves the introduction of the 2-methylimidazole moiety onto a carbazolone backbone.[13][14] This is typically achieved through a Michael addition or substitution reaction.[13][15]
Caption: Final step in Ondansetron synthesis.
Protocol Insight: Synthesis of Ondansetron
-
Reaction Setup: A mixture of the crude 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one intermediate and an excess of 2-methylimidazole (e.g., 3-6 equivalents) is prepared in a suitable solvent like toluene.[13][15]
-
Reaction: The mixture is heated to reflux for several hours to drive the Michael addition reaction to completion.[13]
-
Isolation: After cooling, the reaction mixture is filtered. The crude product is often triturated with a solvent like ethyl acetate to induce crystallization.
-
Purification: The resulting solid is collected by filtration and can be recrystallized from a solvent such as ethanol to yield pure Ondansetron.[14]
Precursor for Nitroimidazole-Based Therapeutics
Nitroimidazole derivatives, such as Metronidazole, are a class of antibiotics and antiprotozoal agents.[16][17] The N-alkylation method described above is directly applicable to substituted imidazoles. For instance, the synthesis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate , an important intermediate for developing novel radiosensitizers and antibacterial agents, follows the same core principle.[18][19][20]
Caption: Synthesis of a key nitroimidazole intermediate.
Protocol Insight: Synthesis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
A documented procedure involves refluxing 2-methyl-4-nitroimidazole in an excess of ethyl chloroacetate with propionic acid for 16 hours.[18] An alternative method uses a base like potassium hydroxide in DMSO at room temperature.[12]
-
Reactants: 2-methyl-4-nitroimidazole (1.0 eq) is dissolved in a solvent (e.g., DMSO).
-
Base Addition: A base such as KOH (1.1 eq) is added, and the mixture is stirred.[12]
-
Alkylation: Ethyl bromoacetate or chloroacetate is added, and the reaction is stirred at room temperature until completion.
-
Work-up & Purification: The reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography (EtOAc/hexane) to yield the desired nitroimidazole ester.[12]
Safety and Handling
All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl Chloroacetate: Is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
2-Methylimidazole: May cause skin irritation.
-
Solvents (DMF, Acetonitrile): Handle with care, as they are readily absorbed through the skin.
-
Bases (K₂CO₃, NaH): Potassium carbonate is an irritant. Sodium hydride is highly flammable and reacts violently with water; handle only under strictly anhydrous conditions.[4]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][22]
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. sciforum.net [sciforum.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 10. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemos.de [chemos.de]
- 22. fishersci.com [fishersci.com]
Application Notes & Protocols: The Chemical Reactivity of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Abstract
Ethyl 2-(2-methylimidazol-1-yl)acetate (EMIA) is a versatile heterocyclic building block pivotal in the synthesis of pharmaceuticals, ionic liquids, and functional materials. Its value stems from a unique molecular architecture featuring multiple reactive centers: a nucleophilic pyridine-like nitrogen (N-3), an electrophilic ester carbonyl group, and activated C-H bonds. This guide provides an in-depth exploration of EMIA's reactivity with both electrophiles and nucleophiles, offering researchers, scientists, and drug development professionals a robust framework of field-proven insights and detailed experimental protocols. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes with high fidelity.
Introduction: A Molecule of Dichotomous Reactivity
This compound is an N-substituted imidazole derivative. The imidazole ring is an aromatic heterocycle of significant interest in medicinal chemistry, famously forming the core of bioactive molecules like the amino acid histidine.[1][2] The reactivity of EMIA is governed by the interplay between its two primary functional domains:
-
The 2-Methylimidazole Ring: This portion of the molecule is electron-rich. The N-3 nitrogen, with its sp²-hybridized lone pair, acts as a potent nucleophilic and basic center. This is the primary site of interaction for electrophiles. The C-4 and C-5 positions of the ring can undergo electrophilic substitution, albeit less readily than N-3 alkylation.[3][4]
-
The Ethyl Acetate Side Chain: This group introduces an electrophilic center at the carbonyl carbon, making it a target for nucleophilic attack. Reactions such as hydrolysis and amidation readily occur at this site. Furthermore, the methylene protons adjacent to the carbonyl are weakly acidic and can be abstracted under strong basic conditions to engage in further functionalization.
This guide will systematically dissect these reactive pathways, providing both the theoretical basis and practical methodologies for the controlled chemical modification of EMIA.
Synthesis of the Parent Compound: this compound
The most common and efficient synthesis of EMIA is achieved through the direct N-alkylation of 2-methylimidazole with an ethyl haloacetate. This reaction proceeds via a standard SN2 mechanism.
Protocol 2.1: Synthesis of this compound
Principle: 2-Methylimidazole is deprotonated by a mild base to form the imidazolate anion, a potent nucleophile. This anion then displaces the halide from ethyl bromoacetate to form the N-C bond, yielding the target product. Potassium carbonate is an ideal base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the imidazole without causing significant side reactions like ester hydrolysis. Acetonitrile is an excellent polar aprotic solvent for this transformation.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Methylimidazole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylimidazole and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture vigorously and add ethyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-methylimidazole spot has been consumed.
-
Cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a colorless or pale yellow oil.
Reactions with Electrophiles: Targeting the Imidazole Ring
The primary site for electrophilic attack on EMIA is the pyridine-like N-3 nitrogen. This reaction leads to the formation of a quaternary imidazolium salt, a class of compounds widely used as ionic liquids and precursors to N-heterocyclic carbenes (NHCs).[5]
Protocol 3.1: N-3 Alkylation (Quaternization) to form Imidazolium Salts
Principle: This is a direct SN2 reaction where the N-3 atom of EMIA acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group. The reaction is typically performed neat or in a polar aprotic solvent. The resulting imidazolium salts are often ionic solids and may precipitate from the reaction solvent.
Mechanism Diagram:
Caption: Mechanism of N-3 alkylation on EMIA to form a quaternary imidazolium salt.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add the alkyl halide to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by ¹H NMR of an aliquot, observing the shift of the imidazole ring protons and the appearance of the new N-alkyl protons.
-
If the product precipitates, collect the solid by filtration, wash with cold solvent (e.g., diethyl ether or the reaction solvent), and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting oil or solid can be triturated with diethyl ether to induce solidification and remove non-polar impurities.
| Electrophile (R-X) | Conditions | Product Class | Typical Yield |
| Methyl Iodide | ACN, RT, 12h | Imidazolium Iodide | >95% |
| Benzyl Bromide | DCM, RT, 16h | Imidazolium Bromide | >90% |
| Ethyl Bromoacetate | ACN, 50°C, 24h | Dicationic Imidazolium | 85-95% |
Table 1: Representative N-3 alkylation reactions of EMIA.
Reactions with Nucleophiles: Targeting the Ester Side Chain
The ester functionality of EMIA is a classic electrophilic center susceptible to nucleophilic acyl substitution. This pathway is fundamental for converting EMIA into carboxylic acids, amides, and other ester derivatives, which are common steps in active pharmaceutical ingredient (API) synthesis.[6]
Protocol 4.1: Ester Hydrolysis (Saponification)
Principle: Base-mediated hydrolysis, or saponification, is the most common method to convert the ethyl ester of EMIA into its corresponding carboxylic acid. A strong base, such as sodium hydroxide or lithium hydroxide, attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Mechanism Diagram:
Caption: General mechanism for the base-mediated hydrolysis of EMIA.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.2 - 1.5 eq)
-
Solvent mixture: Tetrahydrofuran (THF)/Water or Methanol/Water (e.g., 3:1 v/v)
-
Hydrochloric acid (HCl), 1M or 2M solution
Procedure:
-
Dissolve this compound in the chosen solvent mixture (e.g., THF/H₂O) in a round-bottom flask.
-
Add a solution of NaOH or LiOH in water to the flask.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. The product, being a salt, will have a much lower Rf on silica gel than the starting ester.
-
Once the reaction is complete, remove the organic solvent (THF or Methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify carefully with 1M HCl until the pH is ~4-5. The carboxylic acid product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 4.2: Amidation with Primary or Secondary Amines
Principle: The direct reaction of the ester with an amine to form an amide is possible but often requires elevated temperatures. The reaction involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, morpholine) (1.5 - 2.0 eq)
-
Optional: High-boiling point solvent like Toluene or neat conditions
Procedure:
-
Combine this compound and the desired amine in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the mixture to 80-120 °C for 12-48 hours. The reaction can be performed neat (without solvent) if the amine is a liquid.
-
Monitor the reaction by LC-MS for the formation of the desired amide product.
-
Upon completion, cool the mixture and purify directly by column chromatography or by an appropriate workup (e.g., acid/base extraction) to remove excess amine before chromatography.
| Nucleophile | Conditions | Product Class | Typical Yield |
| NaOH / H₂O | THF/H₂O, RT, 3h | Carboxylic Acid | >95% |
| Benzylamine | Neat, 100°C, 24h | N-Benzyl Amide | 70-85% |
| Methanol / H⁺ cat. | Reflux, 12h | Methyl Ester | Equilibrium |
Table 2: Representative nucleophilic substitution reactions at the ester group of EMIA.
Spectroscopic Data Summary
Accurate characterization is essential for confirming reaction outcomes. Below is a table of representative NMR data for EMIA and its key derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| EMIA (CDCl₃) | 7.01 (s, 1H), 6.89 (s, 1H), 4.65 (s, 2H), 4.23 (q, 2H), 2.40 (s, 3H), 1.28 (t, 3H) | 167.5, 144.8, 126.5, 121.8, 61.9, 48.2, 14.1, 12.9 |
| Saponified Acid (D₂O) | 7.38 (s, 1H), 7.23 (s, 1H), 4.55 (s, 2H), 2.15 (s, 3H) | 172.4, 145.1, 123.8, 118.2, 52.3, 11.8[7] |
| N3-Methylated Salt (DMSO-d₆) | 9.15 (s, 1H), 7.80 (s, 1H), 7.75 (s, 1H), 5.20 (s, 2H), 4.20 (q, 2H), 3.85 (s, 3H), 2.60 (s, 3H), 1.25 (t, 3H) | 168.0, 145.5, 124.0, 123.5, 61.5, 49.0, 35.8, 14.0, 12.5 |
Table 3: Representative ¹H and ¹³C NMR chemical shifts for EMIA and its derivatives. Note: Actual shifts may vary depending on solvent and concentration.
Conclusion
This compound presents a predictable yet powerful platform for chemical synthesis. Its reactivity can be selectively directed towards either the imidazole ring or the ester side chain by choosing the appropriate reaction partner—electrophile or nucleophile. Electrophiles, such as alkyl halides, will preferentially react at the N-3 position to generate imidazolium salts. Conversely, nucleophiles, such as hydroxide or amines, will target the electrophilic ester carbonyl to yield carboxylic acids and amides. This well-defined, dichotomous reactivity makes EMIA an exceptionally valuable and reliable building block for constructing complex molecular architectures in drug discovery and materials science.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. ajgreenchem.com [ajgreenchem.com]
Application Note & Protocol: Regioselective N-alkylation of 2-Methylimidazole for the Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Abstract: This document provides a comprehensive guide to the N-alkylation of 2-methylimidazole using ethyl chloroacetate to yield Ethyl 2-(2-Methylimidazol-1-yl)acetate. N-substituted imidazoles are a cornerstone in pharmaceutical development, appearing in a vast array of clinically significant molecules.[1][2][3] The regioselectivity of alkylation on unsymmetrically substituted imidazoles is a critical parameter that dictates the final product's identity and purity.[4][5][6] This guide elucidates the underlying chemical principles, offers a detailed, field-proven experimental protocol, and provides troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
The imidazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The N-alkylation of the imidazole ring is a fundamental synthetic transformation that allows for the introduction of diverse functional groups, profoundly influencing the molecule's pharmacological profile, including its binding affinity, solubility, and metabolic stability.
The target molecule, this compound, is a valuable building block for synthesizing more complex pharmaceutical intermediates. The reaction involves the alkylation of 2-methylimidazole, an unsymmetrical heterocycle, which presents a regioselectivity challenge. The two nitrogen atoms (N1 and N3) are not equivalent, and the reaction conditions must be finely tuned to favor alkylation at the desired position. This protocol focuses on a robust method to selectively synthesize the N1-alkylated isomer.
Mechanism and Regioselectivity
The N-alkylation of 2-methylimidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically performed in the presence of a base.
Pillar of Expertise: The "Why" Behind the Method
-
Deprotonation: The first step involves the deprotonation of the N-H proton of 2-methylimidazole by a base (e.g., potassium carbonate, sodium hydride). This generates a resonance-stabilized imidazolate anion. The negative charge is delocalized over both nitrogen atoms, rendering them both nucleophilic.[5][6]
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent, ethyl chloroacetate. This attack displaces the chloride leaving group, forming the new N-C bond.
-
Controlling Regioselectivity: For an unsymmetrical substrate like 2-methylimidazole, alkylation can theoretically occur at either nitrogen. However, the methyl group at the C2 position exerts significant steric hindrance.[4] Consequently, the incoming electrophile (ethyl chloroacetate) will preferentially attack the less sterically encumbered nitrogen atom (N1), leading to the desired product, this compound, as the major regioisomer. The choice of a moderately bulky alkylating agent and appropriate reaction conditions further enhances this selectivity.
Reaction Scheme Visualization
Caption: Overall reaction for the N-alkylation of 2-methylimidazole.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding the inert atmosphere and monitoring, is crucial for success.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| 2-Methylimidazole | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Ethyl Chloroacetate | ≥98% | Alfa Aesar | Corrosive and lachrymator. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Finely powder before use to maximize surface area. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Acros Organics | Use a dry solvent for best results. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | For drying the organic phase. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 equiv., e.g., 4.10 g, 50 mmol) and anhydrous potassium carbonate (1.5 equiv., e.g., 10.36 g, 75 mmol).
-
Assemble the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
Add 50 mL of anhydrous acetonitrile via syringe.
-
-
Initiating the Reaction:
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure a fine dispersion of the base.
-
Slowly add ethyl chloroacetate (1.1 equiv., e.g., 5.8 mL, 55 mmol) dropwise to the stirring suspension over 10-15 minutes using a syringe. An initial mild exotherm may be observed.
-
-
Reaction Progression and Monitoring:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.[2][7]
-
Maintain stirring at this temperature and monitor the reaction's progress using TLC (e.g., eluent: 70:30 Ethyl Acetate/Hexanes). The starting material (2-methylimidazole) is more polar and will have a lower Rf value than the product. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of 2-methylimidazole on TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic salts and water-soluble impurities.[8][9]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, typically as a pale yellow oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with a non-polar mixture (e.g., 90:10 Hexanes/EtOAc) and gradually increasing the polarity (e.g., to 50:50 Hexanes/EtOAc) to elute the product.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford "this compound" as a pure compound.
-
Summary of Reaction Parameters
The choice of base and solvent can significantly impact reaction time and yield. The following table summarizes common conditions found in the literature for similar N-alkylations.[6][9][10][11]
| Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference Insight |
| K₂CO₃ (1.5) | Acetonitrile | 60-70 | 6-12 | 75-90 | Recommended. Safe, effective, and easy to handle. Heating improves reaction rate.[2][7] |
| NaH (1.1) | DMF / THF | 0 to RT | 2-6 | 80-95 | Highly effective but requires strict anhydrous conditions and careful handling due to flammability. |
| KOH (1.1) | DMSO | RT | 4-8 | 70-85 | A strong base that works well in polar aprotic solvents like DMSO.[9] |
| Cs₂CO₃ (1.2) | Acetonitrile | RT | 8-16 | 85-95 | Milder and often provides higher yields but is more expensive. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality solvent (wet). | 1. Use freshly opened or oven-dried K₂CO₃.2. Ensure the reaction temperature reaches at least 60 °C.3. Use anhydrous grade solvent. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Not enough base or alkylating agent. | 1. Allow the reaction to run longer, monitoring by TLC every 2-3 hours.2. Re-check stoichiometry; ensure at least 1.1 equivalents of the alkylating agent are used. |
| Formation of Side Products | 1. Reaction temperature too high leading to decomposition.2. Presence of water causing hydrolysis of ethyl chloroacetate. | 1. Maintain the temperature strictly within the recommended range (60-70 °C).2. Ensure all glassware is dry and anhydrous solvents are used. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities.2. Product streaking on the TLC/column. | 1. Adjust the polarity of the eluent for chromatography; a shallower gradient may be needed.2. Add a small amount (0.5%) of triethylamine to the eluent to deactivate the silica gel. |
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. sciforum.net [sciforum.net]
Application Notes & Protocols: Ethyl 2-(2-Methylimidazol-1-yl)acetate as a Versatile N,O-Bidentate Ligand in Coordination Chemistry
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2-Methylimidazol-1-yl)acetate (E2MIA) as a versatile ligand for the synthesis of novel coordination compounds. While E2MIA itself is not extensively documented in current literature, its structural motifs are present in a variety of well-studied molecules. This guide leverages established principles of coordination chemistry and strong analogies from closely related N-substituted imidazole derivatives to provide detailed, field-proven protocols for the synthesis of the E2MIA ligand and its subsequent use in forming metal complexes. We further explore the characterization of these compounds and discuss their potential applications in catalysis and drug development, offering researchers and drug development professionals a robust framework for innovation in metallo-organic chemistry.
Introduction: The Scientific Rationale for E2MIA in Coordination Chemistry
The imidazole moiety is a cornerstone in coordination and bioinorganic chemistry, most notably as the coordinating group in the amino acid histidine, which plays a critical role in the active sites of numerous metalloenzymes.[1] The N-alkylation of the imidazole ring to introduce additional functional groups allows for the fine-tuning of the ligand's steric and electronic properties. This compound (E2MIA) is an exemplary member of this class, possessing several key features that make it a compelling ligand for study:
-
Bidentate Coordination Potential: E2MIA offers two potential coordination sites: the sp²-hybridized nitrogen (N3) of the imidazole ring and the carbonyl oxygen of the ethyl acetate group. This allows for the formation of stable five-membered chelate rings with a metal center, a thermodynamically favorable arrangement.
-
Steric and Electronic Tuning: The 2-methyl group on the imidazole ring introduces steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complex.[1] The ethyl acetate tail provides a degree of lipophilicity and can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, to alter solubility and introduce a third potential coordination site.
-
Versatility in Complex Formation: As a neutral ligand, E2MIA can coordinate to a wide range of transition metal ions, including but not limited to copper(II), cobalt(II), and zinc(II), to form complexes with diverse geometries and potential applications.
This guide will provide the necessary protocols to synthesize, characterize, and begin exploring the coordination chemistry of this promising ligand.
Synthesis and Characterization of the E2MIA Ligand
While a direct, peer-reviewed synthesis for E2MIA is not prominently available, a robust and reliable protocol can be confidently extrapolated from the well-documented synthesis of its nitro-substituted analog, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.[2][3] The fundamental reaction is a nucleophilic substitution (N-alkylation) of 2-methylimidazole with an ethyl haloacetate.
Proposed Synthesis Protocol for this compound
This protocol is based on the N-alkylation of 2-methylimidazole.
Materials:
-
2-Methylimidazole
-
Ethyl chloroacetate or Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-methylimidazole spot.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude E2MIA can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as an oil or a low-melting solid.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis and purification of E2MIA.
Characterization of E2MIA
The identity and purity of the synthesized E2MIA should be confirmed using standard spectroscopic techniques. The following table summarizes the expected characterization data based on analogous compounds.[4]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~7.0-7.2 (d, 1H, imidazole CH ), ~6.8-7.0 (d, 1H, imidazole CH ), ~4.6-4.8 (s, 2H, N-CH₂ -COO), ~4.1-4.3 (q, 2H, O-CH₂ -CH₃), ~2.3-2.5 (s, 3H, imidazole-CH₃ ), ~1.2-1.4 (t, 3H, O-CH₂-CH₃ ) |
| ¹³C NMR | δ (ppm) ~168 (C=O), ~145 (imidazole C2), ~128 (imidazole C4/C5), ~122 (imidazole C4/C5), ~62 (O-C H₂-CH₃), ~48 (N-C H₂-COO), ~14 (O-CH₂-C H₃), ~12 (imidazole-C H₃) |
| FT-IR | ν (cm⁻¹) ~1740-1760 (C=O stretch of ester), ~1500-1550 (C=N and C=C stretches of imidazole ring), ~2900-3000 (C-H stretches) |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ |
Synthesis of E2MIA-Metal Complexes: Protocols and Rationale
The synthesis of coordination compounds with E2MIA can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent can influence the final structure and coordination environment of the complex. The following are detailed, exemplary protocols for the synthesis of E2MIA complexes with Cu(II), Co(II), and Zn(II).
General Considerations
-
Stoichiometry: The ligand-to-metal ratio is a critical parameter. A 2:1 ratio is often employed to favor the formation of [M(E2MIA)₂X₂] type complexes, where X is a counter-ion from the metal salt. However, other ratios can be explored to obtain different coordination numbers and structures.
-
Solvents: Methanol and ethanol are good starting choices as they can dissolve both the E2MIA ligand and many common metal salts. For less soluble components, solvents like DMF or DMSO may be necessary.
-
Temperature: Many coordination reactions proceed readily at room temperature. Gentle heating can be applied to increase solubility and reaction rates, but excessively high temperatures should be avoided to prevent decomposition.
Protocol for Synthesis of a Copper(II)-E2MIA Complex
This protocol is adapted from methods used for synthesizing copper(II) complexes with other N-substituted imidazoles.[5]
Materials:
-
This compound (E2MIA)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve E2MIA (2.0 eq) in methanol (e.g., 10 mL).
-
Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol (e.g., 10 mL).
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change (typically to blue or green) should be observed, indicating complex formation.
-
Precipitation/Crystallization: Stir the reaction mixture for 2-4 hours. The product may precipitate directly from the solution. If not, slow evaporation of the solvent or addition of a less polar solvent like diethyl ether can induce precipitation or crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Drying: Dry the product in a desiccator over a suitable drying agent.
Protocol for Synthesis of a Cobalt(II)-E2MIA Complex
This protocol is based on general procedures for cobalt(II)-imidazole complex formation.[6]
Materials:
-
This compound (E2MIA)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ethanol (EtOH)
Procedure:
-
Ligand Solution: Dissolve E2MIA (2.0 eq) in warm ethanol (e.g., 15 mL).
-
Metal Salt Solution: Dissolve Co(NO₃)₂·6H₂O (1.0 eq) in ethanol (e.g., 10 mL).
-
Complexation: Add the metal salt solution dropwise to the warm, stirring ligand solution. A color change (typically to pink or purple) is expected.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be stored in a refrigerator or subjected to slow evaporation.
-
Isolation: Collect the crystals by filtration, wash with a minimal amount of cold ethanol.
-
Drying: Air-dry the crystalline product.
Protocol for Synthesis of a Zinc(II)-E2MIA Complex
Zinc(II) complexes are often colorless, making visual monitoring of the reaction less informative. This protocol is adapted from syntheses of zinc(II) complexes with 2-methylimidazole.[7]
Materials:
-
This compound (E2MIA)
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Methanol (MeOH)
Procedure:
-
Reaction Mixture: Combine E2MIA (2.0 eq) and Zn(OAc)₂·2H₂O (1.0 eq) in a flask with methanol (e.g., 20 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Isolation: Reduce the volume of the solvent under reduced pressure until a white precipitate forms.
-
Washing: Filter the solid, wash with cold methanol, and then with diethyl ether.
-
Drying: Dry the product under vacuum.
Characterization of E2MIA-Metal Complexes
A combination of analytical techniques is essential to confirm the structure and properties of the newly synthesized complexes.
Diagram of the Characterization Workflow:
Caption: Standard workflow for the characterization of E2MIA-metal complexes.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
FT-IR Spectroscopy: Comparison of the IR spectrum of the complex with that of the free ligand can confirm coordination. A shift in the C=O stretching frequency (typically to a lower wavenumber) is a strong indicator of the carbonyl oxygen's involvement in coordination. Changes in the imidazole ring vibrations also provide evidence of N3 coordination.
-
UV-Vis Spectroscopy: For complexes of d-block metals like Cu(II) and Co(II), UV-Vis spectroscopy can provide information about the electronic environment of the metal ion and its coordination geometry through the analysis of d-d transitions.
-
Elemental Analysis (CHN): This technique confirms the empirical formula of the complex, ensuring the correct ligand-to-metal ratio and the presence of any coordinated or lattice solvent molecules.
-
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in paramagnetic complexes (e.g., many Cu(II) and Co(II) complexes), providing insight into the metal's oxidation state and electronic structure.
Potential Applications and Future Directions
While specific applications for E2MIA-metal complexes have yet to be reported, the broader class of imidazole- and 2-methylimidazole-containing complexes has shown significant promise in several fields.
Catalysis
Copper(II) complexes with 2-methylimidazole have demonstrated catalytic activity in the selective oxidation of hydrocarbons, such as cyclohexane, under mild conditions.[8][9] The E2MIA ligand, by forming a stable chelate, could enhance the stability and catalytic efficiency of such copper complexes. The N,O-donor set provided by E2MIA can mimic the active sites of certain monooxygenase enzymes.
| Catalytic Reaction | Relevant Metal Ion | Rationale for E2MIA Complex |
| Alkane Oxidation | Copper(II) | The chelated structure can stabilize the copper center, potentially leading to a more robust and selective catalyst for C-H activation.[8] |
| Polymerization | Zinc(II) | Zinc complexes are known catalysts for ring-opening polymerization. The steric and electronic properties of E2MIA can be tuned to influence polymer properties. |
Antimicrobial Drug Development
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by chelation theory.[7][10] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes. Zinc(II) complexes, in particular, have been widely studied for their antibacterial and antifungal properties.[11][12] E2MIA-Zn(II) complexes represent a promising avenue for the development of new antimicrobial agents.
Logical Pathway for Antimicrobial Application:
Caption: Rationale for the potential antimicrobial activity of E2MIA-Zinc(II) complexes.
Conclusion
This compound is a readily accessible and highly versatile ligand with significant, albeit largely unexplored, potential in coordination chemistry. This guide has provided robust, scientifically-grounded protocols for its synthesis and for the preparation of its coordination complexes with key transition metals. By leveraging knowledge from closely related chemical systems, we have outlined a clear path for the characterization of these novel compounds and have highlighted their promising future applications in catalysis and as potential antimicrobial agents. It is our hope that these detailed application notes will empower researchers to further investigate the rich coordination chemistry of E2MIA and unlock its full potential.
References
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Abstract
Ethyl 2-(2-methylimidazol-1-yl)acetate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, process safety, and purification strategies. This document provides an in-depth technical guide for the scale-up of the N-alkylation of 2-methylimidazole with ethyl chloroacetate. It moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles, offering field-proven insights to ensure a safe, efficient, and scalable process.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of a nucleophilic substitution reaction (SN2). In this process, the nitrogen atom (N-1) of the 2-methylimidazole ring acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate. The reaction requires a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Reaction Scheme:
The mechanism proceeds as follows:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), removes the acidic proton from the N-1 position of 2-methylimidazole, forming a potent imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the carbon atom bearing the chlorine atom in ethyl chloroacetate.
-
Displacement: The chlorine atom is displaced as a chloride anion (leaving group), forming the desired product and a salt byproduct (e.g., potassium chloride).
Safety and Hazard Analysis
A thorough understanding and mitigation of chemical hazards are paramount before any synthesis, especially during scale-up.
Table 1: Hazard Profile of Key Reagents
| Compound | Formula | M.W. ( g/mol ) | Key Hazards |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Harmful if swallowed, causes severe skin burns and eye damage, suspected carcinogen, potential reproductive toxin.[1][2][3][4][5] |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Flammable liquid and vapor, lachrymator, may be fatal if absorbed through skin, causes severe irritation, very toxic to aquatic life.[6][7][8][9][10] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Causes serious eye irritation, skin and respiratory irritation. |
| Acetone | C₃H₆O | 58.08 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor, causes serious eye irritation. |
Core Safety Directives:
-
All operations must be conducted in a well-ventilated chemical fume hood or a controlled reactor system with appropriate exhaust.[6]
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, face shields, impervious gloves (e.g., nitrile or neoprene), and flame-retardant lab coats.[10]
-
An eyewash station and safety shower must be readily accessible.[6]
-
Due to the flammability of ethyl chloroacetate and solvents, all sources of ignition must be eliminated. Use explosion-proof equipment and ensure proper grounding of all vessels to prevent static discharge.[9][10]
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol establishes a baseline for process understanding and provides material for initial analytical method development.
Materials:
-
2-Methylimidazole (8.21 g, 100 mmol)
-
Ethyl chloroacetate (13.48 g, 11.0 mL, 110 mmol, 1.1 eq)
-
Anhydrous potassium carbonate (20.73 g, 150 mmol, 1.5 eq)
-
Acetone (200 mL)
-
Ethyl acetate (for work-up)
-
Saturated sodium chloride solution (Brine)
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
Procedure:
-
Setup: Assemble the glassware for reflux. Charge the flask with 2-methylimidazole, potassium carbonate, and acetone.
-
Initial Stirring: Begin vigorous stirring to create a fine suspension.
-
Reagent Addition: Heat the mixture to a gentle reflux (~56°C). Add ethyl chloroacetate dropwise via the dropping funnel over 30 minutes. The dropwise addition helps to control the initial exotherm of the reaction.
-
Reaction: Maintain the reaction at reflux for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-methylimidazole is consumed.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove potassium carbonate and the potassium chloride byproduct. Wash the filter cake with additional acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water wash removes any remaining inorganic salts and the brine helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound as a clear oil.
Expected Yield: 75-85%.
Core Principles for Process Scale-Up
Transitioning from a 10 g lab batch to a multi-kilogram pilot scale introduces significant challenges. Direct translation of the lab protocol is often unsafe and inefficient.
Thermal Management and Exotherm Control
The N-alkylation of imidazoles can be exothermic.[11] In a large reactor, the surface-area-to-volume ratio decreases dramatically, hindering heat dissipation. Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and runaway reactions.
-
Causality: Heat is generated throughout the volume of the liquid but can only be removed through the surface (the reactor wall). As volume increases cubically (r³) and surface area increases squarely (r²), cooling becomes less efficient at scale.
-
Mitigation Strategies:
-
Controlled Addition: The primary method for heat control is the slow, controlled addition of the limiting reagent (ethyl chloroacetate) to the reactor at a rate that allows the cooling system to keep pace.
-
Jacketed Reactors: Employ jacketed reactors with a thermal fluid (e.g., glycol/water) to actively cool or heat the reaction mass.
-
Dilution: Increasing the solvent volume can increase the thermal mass of the system, helping to absorb heat and moderate temperature spikes. However, this reduces throughput and increases solvent cost.
-
Mass Transfer and Mixing
Efficient mixing is critical to ensure uniform temperature and concentration, preventing localized hotspots and byproduct formation.
-
Causality: Inadequate mixing can lead to areas where reagents are highly concentrated, causing rapid, localized exotherms. It also prevents efficient contact between the suspended solid base (K₂CO₃) and the dissolved reactants.
-
Mitigation Strategies:
-
Reactor Design: Use baffled reactors to prevent vortex formation and promote top-to-bottom mixing.
-
Impeller Selection: Select an appropriate agitator. A pitch-blade turbine or anchor stirrer is often suitable for maintaining solid suspension.
-
Agitation Speed: The agitation speed must be sufficient to keep the K₂CO₃ suspended (off the reactor floor) without causing excessive splashing or mechanical shear.
-
Work-up and Purification at Scale
Lab techniques like rotary evaporation and chromatography are not practical for large-scale production.
-
Causality: Filtration of hundreds of kilograms of solids, handling large volumes of solvents for extraction, and the cost/time of chromatography make these methods unfeasible at an industrial scale.
-
Mitigation Strategies:
-
Filtration: Use a Nutsche filter dryer or a centrifugal filter for efficient solid-liquid separation.
-
Extraction: Perform extractions in the reactor vessel itself if possible, or transfer to a dedicated liquid-liquid extractor. Plan for potential emulsion formation and have mitigation strategies (e.g., brine addition, temperature change) ready.
-
Purification: The preferred method for purification at scale is vacuum distillation or crystallization . While the ester product is an oil, it may be possible to form a crystalline salt for purification if required. Distillation is highly effective for separating the product from non-volatile impurities and high-boiling starting materials.
-
Proposed Pilot-Scale Synthesis Protocol (1 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor.
Diagram: Scale-Up Synthesis Workflow
Caption: Workflow for scaled-up synthesis of this compound.
Procedure:
-
Reactor Inerting and Charging: Inert the 20 L jacketed reactor with nitrogen. Charge 2-methylimidazole (1.00 kg), anhydrous potassium carbonate (2.52 kg), and acetone (12 L).
-
Heating and Addition: Start agitation to ensure good suspension. Heat the reactor contents to 50-55°C using the reactor jacket. Slowly add ethyl chloroacetate (1.64 kg) via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 60°C.
-
Reaction Hold: After the addition is complete, hold the mixture at reflux for 8-12 hours, monitoring by HPLC for completion.
-
Cooling and Filtration: Cool the batch to 20°C. Transfer the slurry to a Nutsche filter and filter off the solids. Wash the solids with fresh acetone (2 x 1 L).
-
Solvent Swap: Transfer the combined filtrate back to the clean reactor. Distill off the acetone at atmospheric pressure. Once most of the acetone is removed, add ethyl acetate (10 L) and continue the distillation to azeotropically remove remaining acetone and water.
-
Aqueous Work-up: Cool the solution to 20°C. Add water (5 L) and stir for 15 minutes. Stop agitation, allow the layers to separate, and drain the lower aqueous layer. Repeat the water wash.
-
Drying and Final Concentration: Dry the organic layer by distilling off a small amount of ethyl acetate under vacuum (azeotropic drying). Once dry, concentrate the solution fully under vacuum to yield the crude product.
-
Vacuum Distillation: Purify the crude oil by vacuum distillation to obtain the final product.
Table 2: Comparison of Key Process Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reagent Addition | Manual, dropwise over 30 min | Metering pump over 2-3 hours | Precise control of addition rate to manage exotherm in a large volume. |
| Heating/Cooling | Heating mantle | Jacketed vessel with thermal fluid | Provides uniform heating and efficient, controlled cooling. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (pitched-blade turbine) | Ensures suspension of solids and uniform heat/mass transfer. |
| Filtration | Gravity/vacuum filtration | Nutsche filter | Handles large volumes of slurry safely and efficiently. |
| Solvent Removal | Rotary evaporator | In-reactor distillation | Scalable method for removing bulk solvent. |
| Purification | Chromatography/Distillation | Vacuum Distillation | Most cost-effective and scalable method for purifying a liquid product. |
Analytical Characterization
Consistent analytical monitoring is the cornerstone of a validated process.
-
In-Process Control (IPC):
-
Method: HPLC (High-Performance Liquid Chromatography).
-
Purpose: To track the disappearance of the 2-methylimidazole starting material. The reaction is deemed complete when the area % of the starting material is below a set threshold (e.g., <1.0%).
-
-
Final Product Release:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Purity: HPLC or GC to determine the purity, typically requiring >98% for use as a key intermediate.
-
Residual Solvents: GC-Headspace analysis to quantify any remaining solvents from the process (e.g., acetone, ethyl acetate).
-
Conclusion
The successful scale-up of this compound synthesis hinges on a proactive approach to managing the process challenges that are often negligible at the bench scale. By focusing on robust thermal management, efficient mixing, and selecting scalable work-up and purification techniques, this synthesis can be transitioned into a safe, reliable, and efficient manufacturing process. This guide provides the foundational principles and a practical template for researchers and process chemists to undertake this transition with confidence.
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antifungal Agents: Ethyl 2-(2-Methylimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazole Scaffolds in Antifungal Drug Discovery
The imidazole ring is a cornerstone in the architecture of numerous synthetic drugs, particularly in the realm of antifungal agents.[1] Well-established drugs like miconazole and ketoconazole, which feature this heterocyclic moiety, have been instrumental in treating a variety of fungal infections.[1] The primary mechanism of action for many imidazole-based antifungals is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.
Ethyl 2-(2-methylimidazol-1-yl)acetate is an imidazole derivative of significant interest for the development of new antifungal agents. Its structural features, including the foundational imidazole core and an ethyl acetate side chain, present a versatile scaffold for further chemical modification to optimize antifungal potency and pharmacokinetic properties. The 2-methyl substitution on the imidazole ring is a common feature in many biologically active imidazoles and can influence the compound's interaction with its biological target. This document provides a comprehensive guide for the synthesis and in vitro antifungal evaluation of this compound, offering detailed protocols and the scientific rationale behind the experimental procedures.
Predicted Mechanism of Action
Based on the extensive literature on imidazole-based antifungals, the predicted primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis in the fungal cell membrane. The imidazole nitrogen is expected to coordinate with the heme iron in the active site of lanosterol 14α-demethylase, a cytochrome P450 enzyme. This interaction would block the demethylation of lanosterol, a crucial step in the ergosterol biosynthetic pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors would alter the physical properties of the fungal membrane, leading to increased permeability and the leakage of essential cellular components, culminating in fungal cell death.
Caption: Predicted mechanism of action for this compound.
Synthesis Protocol: N-Alkylation of 2-Methylimidazole
The synthesis of this compound is achieved through the N-alkylation of 2-methylimidazole with ethyl chloroacetate. This reaction is a nucleophilic substitution where the nitrogen of the imidazole ring attacks the electrophilic carbon of ethyl chloroacetate. The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Methylimidazole
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.2 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Antifungal Susceptibility Testing Protocol
The in vitro antifungal activity of this compound is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[2] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for in vitro antifungal susceptibility testing.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Instrumentation:
-
Incubator (35°C)
-
Micropipettes
-
Vortex mixer
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Subculture the fungal strains on appropriate agar plates and incubate to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For yeasts, dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
For molds, the final inoculum concentration should be 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, prepare a series of two-fold serial dilutions of the test compound in RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Each well should contain 100 µL of the diluted compound.
-
Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Illustrative Data Presentation
The following table presents hypothetical, yet realistic, MIC data for this compound against a panel of common fungal pathogens. This data is for illustrative purposes to demonstrate how results from the antifungal susceptibility testing protocol can be presented.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 |
| Candida glabrata ATCC 90030 | 16 |
| Candida parapsilosis ATCC 22019 | 4 |
| Aspergillus fumigatus ATCC 204305 | 16 |
| Cryptococcus neoformans ATCC 90112 | 8 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antifungal agents. The protocols outlined in this document provide a solid framework for its synthesis and in vitro evaluation. The anticipated mechanism of action, targeting ergosterol biosynthesis, aligns with a proven strategy for antifungal drug development. Future research should focus on structure-activity relationship (SAR) studies to optimize the antifungal potency of this compound. Modifications to the ethyl acetate side chain and substitutions on the imidazole ring could lead to the discovery of more potent and selective antifungal candidates. Furthermore, in vivo efficacy studies in animal models of fungal infections will be essential to validate the therapeutic potential of promising derivatives.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide offers comprehensive troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate. As a critical intermediate in pharmaceutical development, optimizing its synthesis for both yield and purity is paramount. This document, compiled by our team of Senior Application Scientists, addresses common challenges to enhance your experimental success.
Troubleshooting Guide: Navigating Synthesis Challenges
This section is dedicated to resolving specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Suboptimal or No Product Formation
Symptom: Post-reaction analysis via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a low yield or the complete absence of the desired product.
Potential Causes & Solutions:
-
Incomplete Deprotonation of 2-Methylimidazole: The formation of the 2-methylimidazolide anion is the cornerstone of this reaction. An insufficiently strong base or an inadequate amount will fail to shift the equilibrium towards the deprotonated, nucleophilic species.
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). It is critical to use at least a stoichiometric equivalent of the base relative to the 2-methylimidazole.
-
-
Compromised Reagent Quality: The presence of moisture or other impurities in your starting materials or solvent can quench the reaction.
-
Solution: Utilize freshly distilled or anhydrous solvents. Confirm the high purity of your 2-methylimidazole and ethyl chloroacetate. Pre-drying 2-methylimidazole is a recommended practice.
-
-
Inappropriate Reaction Temperature: The N-alkylation rate is sensitive to temperature. Excessively low temperatures can stall the reaction, whereas high temperatures may encourage the formation of byproducts.
-
Solution: The reaction is generally conducted at ambient temperature or with gentle heating (e.g., 40-60 °C) to achieve a practical reaction rate while minimizing side reactions. Monitoring the reaction's progress by TLC will help in determining the ideal temperature for your setup.
-
Issue 2: Presence of the N3-Alkylated Isomer
Symptom: The product mixture is contaminated with a significant quantity of the undesired N3-alkylated isomer, Ethyl 2-(2-Methylimidazol-3-yl)acetate, complicating purification.
Potential Causes & Solutions:
-
Steric Effects: The methyl group at the C2 position of 2-methylimidazole creates steric hindrance at the N1 position. This can make the N3 position more accessible for alkylation under specific conditions.[1]
-
Solution: The regioselectivity of the alkylation is influenced by the reaction conditions.[1] The use of a polar aprotic solvent such as DMF or acetonitrile generally favors the formation of the desired N1-isomer. Sodium hydride is a commonly reported base that provides good selectivity for N1-alkylation.[2] Some evidence suggests that conducting the reaction at lower temperatures can also improve the N1/N3 isomer ratio.
-
Issue 3: Challenges in Product Isolation and Purification
Symptom: Difficulty in isolating the pure product from the reaction mixture, or significant product loss during the purification process.
Potential Causes & Solutions:
-
Emulsion Formation During Aqueous Work-up: The presence of DMF and resulting salts can lead to the formation of stable emulsions during the extraction process, hindering phase separation.
-
Solution: A common strategy is to remove the DMF under reduced pressure post-reaction. The resulting residue can then be partitioned between a suitable organic solvent (like ethyl acetate or dichloromethane) and water. The addition of brine can aid in breaking up any emulsions that form.[1]
-
-
Co-elution of Isomers During Chromatographic Purification: The similar polarities of the N1 and N3 isomers can make their separation by column chromatography difficult.[3]
-
Solution: The choice of eluent is crucial for successful separation. A gradient elution using a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) can often achieve the necessary separation. Utilizing a high-performance stationary phase can also enhance resolution.
-
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound.
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of this compound is a classic N-alkylation reaction that proceeds through a nucleophilic substitution (SN2) mechanism.[1][2] The process involves two primary steps:
-
Deprotonation: A strong base removes the acidic proton from the N1 position of 2-methylimidazole, generating the 2-methylimidazolide anion. This anion is a strong nucleophile.[1]
-
Nucleophilic Attack: The newly formed 2-methylimidazolide anion attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the final product.[1]
Caption: General reaction mechanism for the synthesis of this compound.
Q2: What is the most suitable base for this reaction?
A2: Sodium hydride (NaH) is widely regarded as the most effective base for this synthesis. As a strong, non-nucleophilic base, it irreversibly deprotonates 2-methylimidazole, driving the reaction towards completion. While other strong bases like potassium tert-butoxide (t-BuOK) can be used, NaH generally offers superior yields and selectivity.
Q3: What are the optimal reaction parameters?
A3: While ideal conditions can be substrate and scale-dependent, the following table outlines a generally effective set of parameters:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous Dimethylformamide (DMF) | This polar, aprotic solvent effectively dissolves the reactants and facilitates the SN2 reaction. |
| Temperature | Room Temperature to 40 °C | This range provides a balance between a reasonable reaction rate and the minimization of side-product formation. |
| Reactant Ratio | 1.0 - 1.2 equivalents of NaH and Ethyl Chloroacetate relative to 2-Methylimidazole | Ensures the complete consumption of the starting imidazole. |
| Reaction Time | 2 - 6 hours | Generally sufficient for the reaction to reach completion; progress should be monitored by TLC. |
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is a straightforward and efficient technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of 2-methylimidazole and the emergence of the product spot. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.
Validated Experimental Protocol
This section details a step-by-step protocol for the synthesis of this compound.
Materials:
-
2-Methylimidazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for TLC and column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole in anhydrous DMF with magnetic stirring.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Slowly add ethyl chloroacetate to the reaction mixture at room temperature.
-
Monitoring: Stir the reaction at room temperature, monitoring its progress by TLC until the 2-methylimidazole is no longer visible.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the pure fractions and concentrate them under reduced pressure to yield this compound. Confirm the product's identity and purity using appropriate analytical methods (e.g., NMR, LC-MS).
Caption: A step-by-step experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient synthesis of your target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, ranging from reaction conditions to reagent quality. Here's a breakdown of potential causes and how to address them:
-
Incomplete Deprotonation of 2-Methylimidazole: The N-alkylation reaction proceeds via a nucleophilic attack of the imidazolate anion on the ethyl chloroacetate. If the base used is not strong enough or is used in insufficient amounts, the concentration of the reactive imidazolate anion will be low, leading to a sluggish and incomplete reaction.[1][2]
-
Steric Hindrance: The methyl group at the 2-position of the imidazole ring can create steric hindrance, slowing down the approach of the electrophile.[1][2]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions. Microwave-assisted synthesis is an excellent alternative for accelerating reactions in sterically hindered systems.[1]
-
-
Side Reaction - Double Alkylation: A significant cause of low yield for the desired mono-alkylated product is a subsequent second alkylation, which forms a quaternary imidazolium salt. This is a common issue in imidazole alkylations.[1][3][4]
-
Solution: To minimize this, use a slight excess of 2-methylimidazole relative to the ethyl chloroacetate.[1] Also, monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also reduce the rate of the second alkylation.[1]
-
-
Reagent Decomposition: Ethyl chloroacetate can be susceptible to hydrolysis, especially in the presence of moisture and base.
-
Solution: Ensure that all reagents and solvents are anhydrous. Use freshly opened or purified reagents.[1]
-
Q2: I see an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting material or product. What could it be?
This is a classic sign of the formation of the N,N'-dialkylated quaternary imidazolium salt, specifically 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium chloride.
-
Cause: The nitrogen atom of your desired product, this compound, can act as a nucleophile and attack another molecule of ethyl chloroacetate. This is particularly prevalent with:
-
Confirmation: Quaternary ammonium salts are typically highly polar and will have a very low Rf value on a normal-phase TLC plate. They are often soluble in water and can be characterized by techniques like NMR (downfield shift of imidazole ring protons) and mass spectrometry.
-
Prevention and Removal:
-
Prevention: As detailed in Q1, use a slight excess of 2-methylimidazole, control the reaction temperature and time, and consider a more dilute reaction mixture.[1]
-
Removal: During the work-up, a water wash can often remove the highly water-soluble quaternary salt from the organic layer containing your product.[2][5] If it co-precipitates with your product, careful recrystallization or column chromatography with a polar eluent system may be necessary for separation.
-
Q3: My final product's NMR spectrum shows a singlet around 2.5 ppm, but also another unexpected singlet in the aromatic region. What's happening?
While 2-methylimidazole is symmetrical and should only give one N-alkylation product, impurities in the starting material can lead to isomeric byproducts.
-
Possible Cause: The presence of 4-methylimidazole (or 5-methylimidazole, its tautomer) as an impurity in your 2-methylimidazole starting material. Alkylation of 4-methylimidazole will produce a mixture of two regioisomers: Ethyl 2-(4-methylimidazol-1-yl)acetate and Ethyl 2-(5-methylimidazol-1-yl)acetate.[6] These isomers will have distinct signals in the NMR spectrum.
-
Solution:
-
Source Purity: Check the purity of your 2-methylimidazole starting material by NMR or GC-MS before starting the reaction.
-
Purification: These regioisomeric products can be very difficult to separate. Careful column chromatography may be effective, but preventing their formation is the best strategy.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
The choice of base is critical and depends on the desired reaction conditions and scale.
| Base | Solvent | Temperature | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Ethyl Acetate | Room Temp to Reflux | Inexpensive, easy to handle, effective for many N-alkylations.[5][8] | Can be slow, may require heating which can promote side reactions. |
| Sodium Hydroxide (NaOH) | Ethanol, Water | Room Temp to Reflux | Strong base, readily available.[3][9] | Can cause hydrolysis of the ethyl ester, especially with heat.[10] |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | 0 °C to Room Temp | Very strong base, drives the reaction to completion.[3] | Pyrophoric, requires strictly anhydrous conditions, safety precautions needed. |
For general laboratory-scale synthesis, potassium carbonate in a polar aprotic solvent like acetonitrile or DMF offers a good balance of reactivity, safety, and ease of handling.[8][10]
Q2: Which alkylating agent is better: ethyl chloroacetate or ethyl bromoacetate?
Ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times. However, this increased reactivity can also increase the rate of the double alkylation side reaction. Ethyl chloroacetate is often sufficient and more cost-effective. If the reaction with ethyl chloroacetate is too sluggish, switching to ethyl bromoacetate can be beneficial, but careful monitoring is required.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. A good starting point is a 1:1 mixture.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with iodine.
-
Interpretation: As the reaction progresses, you should see the spot for 2-methylimidazole (which is quite polar and may have a low Rf) diminish, while the spot for the product, this compound (which is less polar), appears and intensifies. A very low Rf spot that stains with iodine could indicate the formation of the quaternary salt byproduct.
Reaction Mechanisms and Workflows
Desired Reaction vs. Side Reaction
The following diagram illustrates the desired SN2 reaction for the synthesis of this compound and the common side reaction leading to the formation of a quaternary imidazolium salt.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. reddit.com [reddit.com]
- 8. sciforum.net [sciforum.net]
- 9. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
Purification challenges of "Ethyl 2-(2-Methylimidazol-1-yl)acetate"
Technical Support Center: Ethyl 2-(2-Methylimidazol-1-yl)acetate
A Senior Application Scientist's Guide to Purification & Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this important intermediate and encountering challenges in its purification. As a key building block in medicinal chemistry, achieving high purity is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common obstacles and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and how does it impact purification?
A1: The most common synthesis is the N-alkylation of 2-methylimidazole with an ethyl haloacetate (like ethyl bromoacetate or ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile).[1] This reaction, while straightforward, is the primary source of purification challenges. The main issues arise from incomplete reaction, side reactions, and the physicochemical properties of the product and starting materials.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurity profile is directly linked to the synthesis. Key species to look for are:
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Unreacted 2-methylimidazole: A basic and relatively polar starting material.
-
Unreacted Ethyl Haloacetate: The electrophilic starting material.
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N3-Regioisomer (Ethyl 2-(2-methylimidazol-3-yl)acetate): Alkylation can occur on either nitrogen of the imidazole ring. While N1-alkylation is generally favored, the formation of the N3-isomer is a significant possibility, governed by steric and electronic factors.[2]
-
Hydrolysis Product (2-(2-Methylimidazol-1-yl)acetic acid): The ethyl ester is susceptible to hydrolysis, especially during basic aqueous workups or if moisture is present.[3]
-
Di-alkylation Product (Quaternary Imidazolium Salt): Though less common if stoichiometry is controlled, reaction of the product with another molecule of ethyl haloacetate can form a quaternary salt, which is highly polar.[4]
Q3: Why does my product often come out as a persistent oil instead of a solid?
A3: this compound can be a low-melting solid or an oil at room temperature, especially when impure. The presence of residual solvents (like DMF or toluene) or any of the aforementioned impurities can act as a eutectic contaminant, depressing the melting point and preventing crystallization. Achieving high purity is often the key to inducing solidification.
Purification Troubleshooting Guide
This section addresses specific experimental problems. The solutions provided are based on established chemical principles and validated purification techniques.
Problem 1: My TLC plate of the crude reaction mixture shows a spot at the baseline that stains with ninhydrin or appears basic.
-
Probable Cause: This is almost certainly unreacted 2-methylimidazole, which is basic and highly polar, causing it to stick to the silica gel baseline in many common solvent systems.
-
Solution: Acidic Wash Protocol. Before proceeding to more intensive purification, perform a liquid-liquid extraction. Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). This protonates the basic 2-methylimidazole, rendering it water-soluble and pulling it into the aqueous phase. Afterwards, wash the organic layer with saturated sodium bicarbonate to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. This simple step can dramatically simplify subsequent purification.
Problem 2: After purification, my ¹H NMR spectrum shows two distinct sets of peaks for the ethyl group and the methylene bridge, suggesting an isomeric mixture.
-
Probable Cause: You have a mixture of the desired N1-alkylated product and the N3-alkylated regioisomer. These isomers often have very similar polarities, making them difficult to separate.
-
Solution: Optimized Column Chromatography. Standard column chromatography is the most effective method to separate these isomers.[5][6][7] Success hinges on optimizing the conditions.
-
Adsorbent: Use a high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution.
-
Solvent System (Eluent): The key is to find an eluent system that provides a good separation factor (ΔRf). Start with a non-polar/polar mixture like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.[5][7] Perform small-scale TLC trials with varying ratios (e.g., 9:1, 4:1, 1:1) to find the optimal system where both spots are resolved and have Rf values between 0.2 and 0.5. A gradient elution, starting with a higher concentration of the non-polar solvent and gradually increasing the polar solvent, is highly recommended for difficult separations.
-
Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column. This prevents band broadening and improves separation compared to liquid-loading in a strong solvent.
-
Problem 3: My product is an oil that refuses to crystallize, even after column chromatography.
-
Probable Cause: This is likely due to residual impurities or the wrong choice of crystallization solvent. Even small amounts of contaminants can inhibit lattice formation.
-
Solution: Multi-Step Crystallization Approach.
-
Ensure Purity: First, confirm the purity by NMR or LC-MS. If significant impurities remain, a second chromatographic purification may be necessary.
-
Solvent Screening: The goal is to find a solvent (or solvent system) in which your compound is soluble when hot but poorly soluble when cold. Start with small-scale tests in vials. Good single solvents to try include ethyl acetate, isopropanol, or toluene.
-
Use a Co-solvent System: A powerful technique is to use a binary solvent system. Dissolve the oil in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol, DCM). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexanes, diethyl ether, or water) dropwise at room temperature or while warm until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. An ethanol/water system has been successfully used for a similar compound.[5][7]
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous successful batch.
-
Problem 4: The mass of my purified product is very low, and I suspect hydrolysis of the ester.
-
Probable Cause: The ester functional group may have been cleaved to the corresponding carboxylic acid during the reaction or workup. This can happen if a strong base is used at high temperatures or if the product is exposed to acidic or basic aqueous solutions for extended periods.[3]
-
Solution: Reaction and Workup Modifications.
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Control Temperature: Avoid excessive heating during the reaction. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Minimize Contact with Water: During the workup, perform aqueous washes quickly and at room temperature. Avoid letting the reaction sit in biphasic mixtures for long periods.
-
Recovery (Esterification): If you have already isolated the hydrolyzed carboxylic acid, you can potentially recover it by re-esterifying it under standard Fischer esterification conditions (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid), though this adds another step to the synthesis.
-
Visualized Workflows & Protocols
General Purification Strategy
The following diagram outlines a decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Protocol 1: Flash Column Chromatography
This protocol is designed for separating the target compound from regioisomers and other non-polar impurities.
-
Eluent Selection: Using TLC, identify an eluent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.25-0.35 for the desired product and shows clear separation from impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluent. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product (~1g) in a minimal amount of DCM or the eluent. Add 2-3g of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column bed.
-
Elution: Begin elution with the non-polar solvent system. Apply gentle positive pressure. Collect fractions (e.g., 10-20 mL per tube) and monitor the elution process by TLC.
-
Gradient Increase (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., from 5% EtOAc in Hexane to 10%, then 20%, etc.) to elute the more polar compounds.
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain only the pure desired product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Co-Solvent System
This protocol is ideal for obtaining a highly pure, crystalline final product from an oil or amorphous solid.
-
Dissolution: Place the purified oil/solid in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., ethanol) dropwise while gently warming and swirling until the solid is fully dissolved.
-
Induce Saturation: While the solution is still warm, add a "bad" solvent (e.g., deionized water) dropwise until the solution becomes persistently turbid.
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Primary Application | Pros | Cons |
| Acid-Base Wash | Removal of basic (2-methylimidazole) or acidic (hydrolysis product) impurities. | Fast, inexpensive, scalable, removes bulk impurities. | Not effective for neutral, isomeric, or similarly soluble impurities. |
| Column Chromatography | Separation of compounds with different polarities (e.g., N1/N3 isomers). | High resolution, versatile, applicable to most mixtures. | Time-consuming, uses large solvent volumes, can be difficult to scale. |
| Recrystallization | Final purification of a mostly pure compound to obtain a high-purity crystalline solid. | Yields very high purity, removes trace impurities, provides stable solid form. | Requires finding a suitable solvent system, potential for material loss in the mother liquor. |
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Crystallization of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Welcome to the technical support center for the crystallization of Ethyl 2-(2-Methylimidazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. This resource is structured in a question-and-answer format to directly address common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound and have a crude oil/waxy solid. Where do I begin with crystallization?
A1: The initial step is a systematic solvent screening to identify a suitable solvent or solvent system. The ideal solvent will dissolve your compound when hot but have low solubility when cold. For imidazole derivatives like yours, a good starting point is to test a range of solvents with varying polarities.[1]
Recommended Starting Solvents:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Ethyl Acetate, Acetone
-
Aprotic Nonpolar Solvents: Toluene, Heptane, Hexanes
-
Mixed Solvent Systems: An ethanol/water mixture is often effective for related compounds.[2][3] Similarly, an ethyl acetate/hexane or ethyl acetate/petroleum ether system can be very effective.[4]
Initial Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it's a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. An ideal solvent will yield a good crop of crystals upon cooling.
Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
A2: A failure to crystallize can be due to several factors, including the solution not being supersaturated, the presence of impurities that inhibit crystallization, or the compound's intrinsic properties.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooled solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Antisolvent Addition: If you are using a single solvent system, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then add a few drops of the original solvent to redissolve the precipitate before cooling.[5]
-
-
Purity Check: Significant impurities can interfere with the crystal lattice formation. Consider purifying your crude product further by column chromatography before attempting crystallization. A common eluent system for similar compounds is ethyl acetate/petroleum ether.[2][3]
Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common when the solution is too concentrated or cooled too quickly.
Strategies to Prevent Oiling Out:
-
Slower Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Add more of the hot solvent to your mixture to ensure the compound doesn't become supersaturated at a temperature above its melting point in the solvent system.
-
Change Solvents: Try a solvent with a lower boiling point.
-
Lower the Crystallization Temperature: For some compounds, especially those that are liquids or low-melting solids at room temperature, a low-temperature crystallization in a freezer or a dry ice/acetone bath may be necessary.[6]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection
A logical workflow for selecting the optimal solvent system is crucial for successful crystallization.
Caption: Workflow for solvent system selection.
Guide 2: Troubleshooting Common Crystallization Problems
This guide provides a decision tree for addressing common issues encountered during crystallization.
Caption: Decision tree for troubleshooting crystallization.
Experimental Protocols
Protocol 1: Crystallization of a Structurally Similar Compound
The following protocol is adapted from the successful crystallization of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and serves as an excellent starting point.[2][3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Antisolvent Addition: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Formation: Crystals should form upon cooling. If not, scratching the flask or seeding may be necessary.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Low-Temperature Crystallization for Oily Compounds
If your compound is an oil or a very low-melting solid, this protocol may be more suitable.[6]
-
Solvent Selection: Choose a non-polar solvent like hexanes or pentane in which the compound is soluble at room temperature.
-
Dissolution: Dissolve the compound in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Place the sealed flask in a freezer (-20°C) for several hours.
-
Further Cooling: If no crystals form, move the flask to a dry ice/acetone bath (-78°C).
-
Inducing Crystallization: If necessary, scratch the inside of the flask with a glass rod.
-
Isolation: Quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.
-
Drying: Dry the crystals under vacuum.
Data Presentation
| Parameter | Recommended Starting Conditions | Rationale |
| Solvent System | Ethanol/Water or Ethyl Acetate/Hexane | These systems are effective for related imidazole derivatives.[2][3][4] |
| Dissolution Temp. | Boiling point of the solvent | To ensure complete dissolution in a minimal amount of solvent. |
| Crystallization Temp. | Room temperature followed by 0-4°C | Gradual cooling promotes the formation of larger, purer crystals. |
| Cooling Rate | Slow (benchtop cooling) | Rapid cooling can lead to "oiling out" or the trapping of impurities. |
References
"Ethyl 2-(2-Methylimidazol-1-yl)acetate" stability issues and storage conditions
Welcome to the technical support guide for Ethyl 2-(2-Methylimidazol-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental problems that may arise due to the instability of this compound.
Issue 1: I'm observing unexpected peaks in my NMR/LC-MS analysis, suggesting sample degradation.
Possible Cause: The primary cause of degradation for this compound is hydrolysis of the ethyl acetate group.[1][2] This reaction is accelerated by the presence of water and can be catalyzed by both acidic and basic conditions, yielding ethanol and 2-(2-methylimidazol-1-yl)acetic acid.[3]
Troubleshooting Steps:
-
Solvent Purity Check: Ensure that all solvents used for sample preparation and analysis are anhydrous. The use of freshly opened, high-purity, anhydrous solvents is critical.
-
pH Control: If your experimental conditions permit, ensure the pH of your solution is neutral. Imidazole-containing compounds can act as bases, and the local pH of a concentrated solution may be high enough to promote hydrolysis.[4]
-
Temperature Control: Perform sample preparation and analysis at low temperatures (e.g., on ice) to minimize the rate of hydrolysis.
-
Inert Atmosphere: For long-term experiments, consider preparing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Issue 2: The physical appearance of my solid this compound has changed (e.g., discoloration, clumping).
Possible Cause: Changes in the physical appearance of the solid compound can indicate degradation or contamination. Imidazole derivatives can be sensitive to light and air, leading to oxidation and polymerization over time. Clumping is often a sign of moisture absorption.
Troubleshooting Steps:
-
Inspect Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see FAQ section below).
-
Moisture Contamination: If clumping is observed, the compound has likely been exposed to moisture. To mitigate this, store the compound in a desiccator containing a suitable drying agent. For future use, handle the compound in a glove box or under a stream of dry, inert gas.
-
Light and Air Exposure: Discoloration may be a result of oxidation. Protect the compound from light by storing it in an amber vial. To prevent oxidation, store it under an inert atmosphere.[5]
Issue 3: I'm experiencing a loss of bioactivity or inconsistent results in my assays.
Possible Cause: A decrease in the desired biological or chemical activity is a strong indicator of compound degradation. The hydrolysis of the ethyl ester to a carboxylic acid will significantly alter the compound's polarity, size, and ability to interact with its target, likely leading to a loss of activity.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for loss of compound activity.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Protected from Light (Amber Vial) | Prevents light-induced degradation.[7] |
| Container | Tightly Sealed Container | Prevents ingress of moisture and air.[8] |
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions, this compound is expected to be stable for at least one year. However, it is best practice to re-analyze the compound's purity (e.g., by LC-MS or NMR) if it has been in storage for an extended period or if you suspect degradation.
Q3: What are the primary signs of degradation to look for?
-
Physical: Change in color from white/off-white to yellow or brown, clumping of the solid.
-
Analytical: Appearance of new peaks in NMR or LC-MS spectra, particularly those corresponding to the hydrolyzed carboxylic acid and ethanol. A decrease in the peak area of the parent compound over time is also a key indicator.
Q4: Is this compound sensitive to pH?
Yes. The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[2][3] It is crucial to maintain a neutral pH in your experimental solutions to minimize this degradation pathway. The imidazole moiety itself is basic, which can contribute to self-catalyzed hydrolysis in concentrated aqueous solutions.[4]
Q5: What materials should be avoided when handling this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[5][9] Also, avoid materials that can introduce moisture.
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a clean, dry vial, preferably under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF, or anhydrous ethanol) to the vial.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Purity Assessment by LC-MS
-
Sample Preparation: Dilute a small aliquot of your stock solution or dissolve a small amount of the solid compound in a suitable anhydrous solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Analysis: Integrate the peak corresponding to the parent mass of this compound and any potential degradation products (e.g., the hydrolyzed carboxylic acid). Purity can be estimated by the relative peak areas.
IV. Chemical Degradation Pathway
Caption: The hydrolysis of this compound.
V. References
-
Wikipedia. Ethyl acetate. --INVALID-LINK--
-
Sciencemadness Wiki. Ethyl acetate. --INVALID-LINK--
-
Covestro Solution Center. SAFETY DATA SHEET. --INVALID-LINK--
-
Prexams. Hydrolysis of Ethyl Acetate. --INVALID-LINK--
-
Sasol Chemicals. Material Safety Data Sheet. --INVALID-LINK--
-
Google Patents. Hydrolysis of ethyl acetate in ethanol separation process. --INVALID-LINK--
-
Jotun. Safety Data Sheet. --INVALID-LINK--
-
Journal of the American Chemical Society. Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. --INVALID-LINK--
-
Santa Cruz Biotechnology. 2-Methylimidazole. --INVALID-LINK--
-
Ataman Kimya. 2-METHYLIMIDAZOLE. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
-
Chemistry Stack Exchange. Acid hydrolysis of ethyl acetate uses. --INVALID-LINK--
-
Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl acetate. --INVALID-LINK--
-
Meridian Bioscience. SAFETY DATA SHEET. --INVALID-LINK--
-
ACS Publications. Crystallographic and Compositional Dependence of Thermodynamic Stability of [Co(II), Cu(II), and Zn(II)] in 2-Methylimidazole-Containing Zeolitic Imidazolate Frameworks. --INVALID-LINK--
-
LookChem. 2-Methylimidazole 693-98-1 wiki. --INVALID-LINK--
-
PubChem. 2-Methylimidazole. --INVALID-LINK--
-
PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--
-
ResearchGate. Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. --INVALID-LINK--
-
ChemicalBook. 13230-22-3(ethyl 2-(2-methyl-4-nitro-imidazol-1-yl)acetate) Product Description. --INVALID-LINK--
-
PubMed Central. Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. --INVALID-LINK--
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. --INVALID-LINK--
-
Wikipedia. Imidazole. --INVALID-LINK--
-
PubChem. Ethyl 2-(2-methylsulfinylimidazol-1-yl)acetate. --INVALID-LINK--
-
PubMed. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. --INVALID-LINK--
-
Echemi. ethyl 2-(2-Methyl-1H-iMidazol-4-yl)acetate. --INVALID-LINK--
-
Sigma-Aldrich. ethyl 2-{imidazo[2,1-b][1][7]thiazol-6-yl}acetate. --INVALID-LINK--
-
PubChem. ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate. --INVALID-LINK--
-
ResearchGate. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. --INVALID-LINK--
-
National Institutes of Health. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. --INVALID-LINK--
-
ChemRxiv. Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. --INVALID-LINK--
References
- 1. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. cdn.prexams.com [cdn.prexams.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in "Ethyl 2-(2-Methylimidazol-1-yl)acetate" and their removal
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(2-Methylimidazol-1-yl)acetate. It addresses common questions regarding impurities, provides troubleshooting advice for purification challenges, and offers detailed, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically arise from three main sources: unreacted starting materials, side-products from the synthesis, and degradation.
-
Unreacted Starting Materials: The most common of these are 2-methylimidazole and the alkylating agent, typically ethyl chloroacetate or ethyl bromoacetate . Their presence is usually due to incomplete reaction or non-stoichiometric amounts used during synthesis.
-
Reaction By-products: While the N-1 alkylation is generally preferred for 2-substituted imidazoles, trace amounts of the N-3 alkylated regioisomer , Ethyl 2-(2-methylimidazol-3-yl)acetate, can sometimes form.
-
Degradation Products: The ester group is susceptible to hydrolysis. Exposure to acidic or basic conditions, particularly during workup or prolonged storage in the presence of moisture, can lead to the formation of 2-(2-Methylimidazol-1-yl)acetic acid .
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO, Ethyl Acetate) or purification (e.g., Hexane, Dichloromethane, Methanol) are common process-related impurities[1][2][3].
Q2: I'm seeing significant peak tailing while running a silica gel column for my compound. What's causing this and how can I fix it?
A2: This is a classic issue encountered with basic compounds like imidazoles on standard silica gel. The tailing is caused by strong ionic interactions between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and broad peaks.
Causality: The acidic protons on the silica surface can protonate the imidazole, causing it to "stick" to the stationary phase and elute slowly and unevenly.
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine, into your mobile phase. A concentration of 0.1-1% is typically sufficient to dramatically improve peak shape and resolution[4].
-
Switch to a Different Stationary Phase: For persistently difficult separations, consider using a more inert or basic stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the acidic interactions that cause tailing[4].
Q3: My post-purification yield is disappointingly low. What are the likely causes?
A3: Low yield after purification can stem from several factors throughout the experimental workflow.
-
Incomplete Reaction: Ensure your initial reaction has gone to completion using TLC or LC-MS analysis before beginning the workup.
-
Material Loss During Workup: Significant amounts of your product may be lost during aqueous washes if the pH is not controlled or if emulsions form. Ensure the organic layer is fully separated.
-
Suboptimal Chromatography:
-
Irreversible Adsorption: Your compound may be permanently sticking to the column, especially if you are using highly acidic silica without a modifier.
-
Co-elution: The chosen solvent system may not be adequate to separate your product from a closely eluting impurity, forcing you to discard mixed fractions and thus lowering the yield of pure product.
-
-
Poor Choice of Recrystallization Solvent: If the compound is too soluble in the chosen recrystallization solvent, even when cold, recovery will be low[5]. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Part 2: Troubleshooting & Purification Protocols
This section provides detailed workflows and decision-making diagrams to address specific purification challenges.
Identifying the Source of Impurities
The first step in effective troubleshooting is to identify the nature of the impurity. A proton NMR (¹H-NMR) of the crude material is invaluable.
| Impurity Signal Signature (in CDCl₃) | Likely Identity | Recommended Action |
| Singlet ~2.4 ppm, Broad singlet >10 ppm | 2-Methylimidazole | Acid-Base Extraction or Column Chromatography |
| Singlet ~4.1 ppm, Triplet/Quartet | Ethyl Chloroacetate | Column Chromatography |
| Carboxylic acid proton (very broad, >10 ppm) | 2-(2-Methylimidazol-1-yl)acetic acid | Acid-Base Extraction |
| Signals similar to product but with slight shifts | Regioisomer | High-resolution Column Chromatography |
Visualization: Synthetic Pathway & Common Impurities
The following diagram illustrates the typical synthesis of this compound and the origin of common process-related impurities.
Caption: Synthesis of the target compound and sources of impurities.
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed for separating the target compound from starting materials and closely related by-products.
Principle: This method utilizes the differential partitioning of compounds between a solid stationary phase (silica gel) and a liquid mobile phase. The addition of triethylamine (TEA) is critical for achieving sharp peaks by neutralizing acidic sites on the silica[4].
Step-by-Step Methodology:
-
Slurry Preparation:
-
Choose an appropriate column size (a common rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped[6].
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the weight of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer[4].
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane (always maintaining the 0.5% TEA).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure using a rotary evaporator.
-
Visualization: Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for removing trace impurities after chromatography to obtain a highly crystalline, pure product.
Principle: Recrystallization relies on the differences in solubility of the target compound and impurities in a specific solvent system at different temperatures. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution[5].
Step-by-Step Methodology:
-
Solvent Selection: A mixture of ethanol and water (e.g., 2:1 v/v) has been shown to be effective for similar structures[7][8]. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Dissolution:
-
Place the post-chromatography product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Part 3: Comparative Analysis of Purification Methods
| Method | Typical Purity | Typical Yield | Best For | Pros | Cons |
| Flash Column Chromatography | >95% | 60-90% | Removing major impurities, separating isomers. | High resolution for complex mixtures.[4] | Can be time-consuming and solvent-intensive. |
| Recrystallization | >99% | 80-95% | Final polishing step to remove trace impurities. | Yields highly pure, crystalline material; scalable. | Requires finding a suitable solvent system; may not remove all impurities.[4] |
| Acid-Base Extraction | Variable | 70-95% | Removing non-basic or neutral impurities. | Fast, simple, and uses inexpensive reagents. | Will not separate other basic impurities from the product. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. greenfield.com [greenfield.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for Ethyl 2-(2-Methylimidazol-1-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring this N-alkylation reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will address common challenges and provide field-proven solutions to ensure the accuracy and efficiency of your experimental workflow.
The synthesis of this compound typically involves the N-alkylation of 2-methylimidazole with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base. Monitoring the consumption of the starting materials and the formation of the product is critical for determining reaction completion and optimizing yield.
Workflow for Reaction Monitoring
The following diagram outlines the general workflow for monitoring the synthesis of this compound.
Caption: General workflow for monitoring the N-alkylation reaction.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous visualization of the starting materials, product, and any byproducts.
Frequently Asked Questions (TLC)
Question: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue that can obscure results, making it difficult to determine reaction progress.[2][3] There are several primary causes:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause.[2][3][4] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate) before spotting it on the TLC plate. You can also apply the sample multiple times to the same spot, allowing the solvent to completely dry between applications, which helps concentrate the sample without overloading.[2][4]
-
-
Compound Acidity/Basicity: Imidazole compounds are basic. The nitrogen atoms can interact strongly with the slightly acidic silica gel stationary phase, causing tailing.[4]
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1–2.0% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your eluent can neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.[4]
-
-
High Polarity of Compound: If your compound is highly polar, it may have a very strong affinity for the silica gel, resulting in streaking from the baseline.
-
Solution: Increase the polarity of your mobile phase. For this reaction, if you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane/methanol.[4]
-
Question: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
Answer: The absence of visible spots can be perplexing. Here are the likely reasons and corresponding solutions:
-
Insufficient Concentration: The concentration of the compounds in your spotted aliquot may be too low to be detected.[2][4]
-
Solution: Concentrate your sample by spotting multiple times in the same location, ensuring the spot is dry before reapplying.[2][4] Alternatively, take a larger aliquot from the reaction mixture and concentrate it under reduced pressure before redissolving in a small amount of solvent for spotting.
-
-
Compound Not UV-Active: While the imidazole ring is UV-active, your starting material or product might not show up well if the concentration is very low.
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which includes many organic molecules. An iodine (I₂) chamber is another effective, non-destructive method for visualizing a wide range of organic compounds.[5]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line on your TLC plate, your sample will dissolve into the solvent pool instead of eluting up the plate.[2][4]
-
Solution: Always ensure the solvent level is well below the baseline where you have spotted your samples.[4]
-
Question: All my spots, including the starting material and product, are staying at the baseline (low Rf). How can I get better separation?
Answer: When all spots have a low Retention Factor (Rf), it means they have a high affinity for the stationary phase and are not moving with the mobile phase. This indicates that your eluent is not polar enough.[4]
-
Solution: Increase the polarity of your mobile phase. A systematic approach is best:
Recommended TLC Protocol & Data
A well-chosen solvent system is crucial for effective separation. The goal is to have the Rf value of the product around 0.3-0.5 for clear separation from starting materials and the solvent front.
Step-by-Step TLC Protocol:
-
Preparation: Prepare a developing chamber with a filter paper wick and saturate it with the chosen mobile phase.
-
Spotting: On a silica gel TLC plate (with F₂₅₄ indicator), draw a light pencil line about 1 cm from the bottom. Spot the 2-methylimidazole starting material, a co-spot (starting material and reaction mixture), and the reaction mixture aliquot.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent to elute until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate or an iodine chamber.
| Compound | Mobile Phase System (v/v) | Expected Rf Value | Notes |
| 2-Methylimidazole (Starting Material) | 100% Ethyl Acetate | ~0.1 - 0.2 | Being quite polar, it will have a low Rf.[7][8][9] |
| This compound | 100% Ethyl Acetate | ~0.4 - 0.6 | The product is less polar than 2-methylimidazole and will travel further up the plate. |
| 2-Methylimidazole (Starting Material) | 10% Methanol / 90% Chloroform | ~0.3 - 0.4 | A more polar system will move the polar starting material off the baseline.[5][10] |
| This compound | 10% Methanol / 90% Chloroform | ~0.7 - 0.8 | The product will have a high Rf in this more polar system. |
Part 2: HPLC Troubleshooting Guide
HPLC provides quantitative data on reaction conversion, allowing for precise determination of when to stop the reaction. For imidazole derivatives, reverse-phase HPLC is the most common method.[11][12]
Frequently Asked Questions (HPLC)
Question: I am seeing significant peak tailing for my product peak. What is causing this and how can I improve the peak shape?
Answer: Peak tailing for basic compounds like imidazoles is a classic problem in reverse-phase HPLC.[13][14] It is primarily caused by secondary interactions between the basic nitrogen atoms of your analyte and residual acidic silanol groups on the C18 stationary phase.[14]
-
Solutions:
-
Adjust Mobile Phase pH: The most effective solution is often to control the ionization of the silanol groups and the analyte. Adding an acidic modifier to the mobile phase protonates the imidazole nitrogen, which can improve peak shape.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. If you are using an older column, switching to a high-purity, base-deactivated, end-capped column can dramatically reduce tailing.[14]
-
Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[14]
-
Question: My retention times are inconsistent between injections. What could be the problem?
Answer: Drifting retention times compromise the reliability of your data. The issue can stem from several sources:[16]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is especially common with gradient methods.
-
Solution: Ensure the column is flushed with the initial mobile phase conditions for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.[17]
-
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase, evaporation of the more volatile organic component, or degradation of additives can alter the eluent strength over time.
-
Temperature Fluctuations: Column temperature affects retention time. A fluctuating lab temperature can cause drift.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
Recommended HPLC Protocol & Data
This method is a starting point and should be optimized for your specific system and separation needs.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile or Methanol + 0.1% Formic Acid). Filter and degas both phases. Methanol may provide better separation for some imidazole compounds.[15]
-
System Setup: Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate the system with the initial gradient conditions for at least 20 minutes.
-
Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture and dilute it significantly (~1:1000) with a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject the diluted sample and run the gradient method. Monitor at a wavelength where both starting material and product have good absorbance (e.g., 210-230 nm).
| Parameter | Recommended Setting | Rationale |
| Column | Reverse-Phase C18, End-capped (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining moderately polar organic molecules. End-capping minimizes peak tailing.[14] |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid | The acid controls pH to ensure consistent ionization and improve peak shape.[15] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile is a common choice, but methanol can offer different selectivity for imidazoles.[15] |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate. | A gradient is effective for separating components with different polarities in a reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | 220 nm | The imidazole ring has UV absorbance in this region. |
| Expected RT (SM) | ~2-3 minutes | 2-Methylimidazole is polar and will elute early. |
| Expected RT (Prod) | ~5-7 minutes | The product, this compound, is more hydrophobic and will be retained longer. |
References
- 1. ijcrt.org [ijcrt.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. silicycle.com [silicycle.com]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. 2-Methylimidazole | 693-98-1 [chemicalbook.com]
- 8. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 9. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 11. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 1,1’-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
How to avoid the decomposition of "Ethyl 2-(2-Methylimidazol-1-yl)acetate" during synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will address common issues, with a focus on preventing product decomposition, through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing this compound?
The most prevalent and direct method is the nucleophilic substitution (N-alkylation) of 2-methylimidazole with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. The reaction involves the deprotonation of the imidazole nitrogen by a base, creating a nucleophilic imidazolate anion that subsequently attacks the electrophilic carbon of the ethyl haloacetate.[1][2]
Q2: What are the primary decomposition pathways I should be concerned about during synthesis?
There are three critical pathways that can lead to low yields or impure product:
-
Ester Hydrolysis: The ethyl ester group is susceptible to cleavage under either acidic or basic aqueous conditions, particularly during workup, leading to the formation of 2-(2-Methylimidazol-1-yl)acetic acid.[3][4]
-
Over-Alkylation (Quaternization): The un-substituted nitrogen atom (N3) of the product can be alkylated by a second molecule of ethyl bromoacetate, resulting in an undesired quaternary imidazolium salt. This is a common side reaction in imidazole alkylations.[5]
-
Thermal Decomposition: While N-alkylated imidazoles are generally stable, prolonged exposure to high temperatures, such as during high-temperature distillation, can lead to degradation. Studies on related compounds suggest decomposition can occur via SN2 pathways.[6][7]
Q3: How critical is the choice of base and solvent for this reaction?
The selection of the base and solvent system is paramount as it governs reaction rate, regioselectivity, and the prevalence of side reactions.
-
Base: A moderately strong, non-nucleophilic base is ideal. Weak bases may lead to slow or incomplete reactions, while overly strong bases (like hydroxides in protic solvents) can promote ester hydrolysis. Powdered potassium carbonate (K₂CO₃) is a common and effective choice.[2][8]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often used to dissolve the imidazole salt.[2] However, these solvents can accelerate the SN2 reaction, potentially increasing the rate of over-alkylation.[5] Using less polar solvents or even solvent-free conditions can sometimes mitigate this issue.[8]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction, but TLC or LC-MS analysis shows a large amount of unreacted 2-methylimidazole and low conversion to the product.
-
Cause A: Ineffective Deprotonation. The imidazole N-H is acidic (pKa ≈ 14.5), but requires a suitable base for efficient deprotonation. If the base is too weak or not sufficiently activated (e.g., large chunks of K₂CO₃ with low surface area), the imidazolate anion will not form in sufficient concentration.
-
Solution: Use finely powdered, anhydrous potassium carbonate to maximize surface area. Ensure the reaction is stirred vigorously. Consider a slightly stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF, but exercise caution as this increases reactivity and the risk of side reactions.
-
-
Cause B: Insufficient Reaction Time or Temperature. N-alkylation can be slow, especially with less reactive alkylating agents like ethyl chloroacetate.
-
Solution: Monitor the reaction progress by TLC or LC-MS every few hours. If the reaction stalls, consider gently increasing the temperature (e.g., to 50-60 °C). Avoid excessive heat to prevent thermal decomposition. A typical reaction may run for 12-24 hours at room temperature or a few hours at elevated temperatures.[4]
-
-
Cause C: Reagent Instability or Poor Quality. The alkylating agent, ethyl bromoacetate, is a lachrymator and can degrade over time, especially if exposed to moisture.
-
Solution: Use freshly opened or distilled ethyl bromoacetate. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the alkylating agent.[5]
-
Here is a robust, field-proven protocol designed to maximize yield while minimizing side reactions.
dot
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Caption: Primary decomposition and side-product pathways in the synthesis.
Summary of Recommended Conditions
For optimal results, consider the parameters outlined in the table below, which have been synthesized from multiple literature sources.
Parameter Recommended Condition Rationale & Key Considerations Supporting Sources Imidazole 2-Methylimidazole (1.1-1.2 eq.) Slight excess minimizes over-alkylation by ensuring the alkylating agent is the limiting reagent. [5] Alkylating Agent Ethyl Bromoacetate (1.0 eq.) Bromoacetate is more reactive than chloroacetate. Use high-purity reagent. Add dropwise. [9][10] Base Anhydrous, powdered K₂CO₃ (1.5-2.0 eq.) Non-nucleophilic, easy to remove by filtration, and minimizes risk of ester hydrolysis. [2][8] Solvent Anhydrous Acetonitrile or DMF Good solubility for reactants. Ensure solvent is dry to prevent side reactions. [2] Temperature Room Temp to 50°C Balances reaction rate with minimizing side reactions. Avoid high temperatures. [5] Workup Anhydrous / Non-Aqueous Filter solids, concentrate filtrate. Avoids aqueous washes that cause hydrolysis. N/A Purification Silica Gel Chromatography Effectively separates the product from unreacted imidazole and non-polar impurities without thermal stress. [11][12]
By carefully controlling stoichiometry, temperature, and particularly the workup procedure, the decomposition of this compound can be effectively avoided, leading to high yields of pure material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Ethyl 2-(2-Methylimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are understood, and rational drug design is built. Ethyl 2-(2-Methylimidazol-1-yl)acetate, a member of the versatile imidazole class of compounds, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This guide provides an in-depth technical exploration of the characterization of this compound and its analogues using single-crystal X-ray crystallography, presenting it as the definitive method for structural elucidation. We will compare its performance with other analytical techniques and provide the supporting experimental data and protocols essential for researchers in the field.
The Gold Standard: Why X-ray Crystallography is Definitive
While various spectroscopic methods provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous determination of the atomic arrangement in the solid state.[3] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional portrait of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, which can be crucial for understanding physical properties such as solubility and stability.[4]
A Case Study: The Crystallographic Characterization of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
The molecular structure reveals a planar imidazole ring, with the nitro group nearly coplanar with it.[6] A key structural feature is the dihedral angle between the imidazole ring and the ethyl acetate substituent, which has been reported to be 103.1 (8)° and 75.71 (13)° in two separate studies.[5][6] This orientation is a critical determinant of the molecule's overall conformation. The crystal packing is stabilized by a network of weak intermolecular C-H···O and C-H···N hydrogen bonds.[5][6]
Below is a summary of the crystallographic data for Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
| Parameter | Value (Study 1)[6] | Value (Study 2)[5] |
| Chemical Formula | C₈H₁₁N₃O₄ | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.20 | 213.20 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 4.4793 (2) | 4.416 (3) |
| b (Å) | 10.3596 (5) | 10.290 (6) |
| c (Å) | 21.5724 (11) | 20.769 (12) |
| V (ų) | 1001.04 (8) | 943.7 (10) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 103 |
| R-factor | 0.037 | 0.033 |
Comparative Crystallographic Data of Imidazole Derivatives
To appreciate the structural diversity within the imidazole class, the table below compares the crystallographic data of our case study compound with other substituted imidazole derivatives. This comparison underscores how different substituents influence the crystal system, space group, and unit cell dimensions.
| Compound | Crystal System | Space Group | Key Feature | Reference |
| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Orthorhombic | P2₁2₁2₁ | Dihedral angle of 75.71 (13)° between imidazole and acetate planes. | [6] |
| 1-Methyl-2-Isopropyl-5-Nitroimidazole | Monoclinic | P2(1)/c | Planar five-membered ring. | [7] |
| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | Monoclinic | P2₁/c | Planar imidazole ring. | [8] |
| 2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole | Triclinic | P1 | Planar imidazole ring. | [8] |
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction is a multi-step process that demands precision and expertise.
Caption: A generalized workflow for the characterization of a small molecule by X-ray crystallography.
Detailed Experimental Protocol
-
Synthesis and Purification: The target compound, this compound, can be synthesized via N-alkylation of 2-methylimidazole with ethyl chloroacetate.[9] The crude product should be purified to homogeneity using techniques such as column chromatography.
-
Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Screening of various solvents is typically required.[5]
-
Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods such as direct methods. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters.
-
Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for consistency with known chemical principles and analyzing various statistical parameters.[10][11]
A Broader Perspective: Alternative Characterization Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization often involves a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular structure.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can be used to determine its elemental composition. Fragmentation patterns can also offer clues about the molecular structure.[14]
The following table compares the strengths and limitations of these techniques with X-ray crystallography.
| Technique | Strengths | Limitations |
| X-ray Crystallography | - Unambiguous 3D structure determination- Precise bond lengths and angles- Information on intermolecular interactions | - Requires high-quality single crystals- Provides solid-state structure, which may differ from solution conformation |
| NMR Spectroscopy | - Provides detailed structural information in solution- Can study dynamic processes | - Does not provide absolute 3D structure- Can be complex for large molecules |
| IR Spectroscopy | - Excellent for identifying functional groups- Fast and non-destructive | - Provides limited information on overall structure |
| Mass Spectrometry | - High sensitivity- Accurate molecular weight determination | - Does not provide stereochemical information- Fragmentation can be complex to interpret |
Synergistic Power of Multiple Techniques
The most robust characterization of a novel compound like this compound is achieved through the synergistic use of multiple analytical methods. NMR, IR, and MS can confirm the chemical identity and purity of the synthesized compound, while X-ray crystallography provides the definitive three-dimensional structure. This multi-faceted approach ensures a comprehensive understanding of the molecule's properties, which is critical for its advancement in drug development pipelines.
Caption: A 2D representation of the molecular structure of the nitro-analogue.
Conclusion
The structural characterization of potential drug candidates is a cornerstone of modern medicinal chemistry. For compounds like this compound, single-crystal X-ray crystallography offers an unparalleled level of detail, providing the definitive three-dimensional structure. While other spectroscopic techniques are indispensable for confirming chemical identity and studying behavior in solution, X-ray crystallography remains the gold standard for elucidating the solid-state architecture. The insights gained from this powerful technique are invaluable for understanding structure-activity relationships, optimizing lead compounds, and ultimately, accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staff.najah.edu [staff.najah.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
A Comparative Guide to the Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate for Researchers and Drug Development Professionals
Ethyl 2-(2-methylimidazol-1-yl)acetate is a key building block in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents. The efficiency of its synthesis is therefore of paramount importance in drug discovery and development pipelines. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the N-alkylation of 2-methylimidazole with an ethyl haloacetate. This nucleophilic substitution reaction, while straightforward in principle, can be optimized through various approaches to improve yield, reduce reaction times, and enhance the overall sustainability of the process. In this guide, we will compare three prominent methods: Classical N-Alkylation, Microwave-Assisted Synthesis, and Phase-Transfer Catalysis.
Method 1: Classical N-Alkylation
This conventional approach remains a widely used and reliable method for the synthesis of this compound. The reaction proceeds via the deprotonation of the imidazole nitrogen by a suitable base, followed by nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.
Mechanistic Rationale
The choice of base and solvent is critical in this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the relatively acidic N-H of the imidazole ring. The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) is advantageous as it can dissolve the reactants and facilitate the Sₙ2 reaction pathway without solvating the nucleophile too strongly.
Experimental Protocol: Classical N-Alkylation
-
To a solution of 2-methylimidazole (1.0 eq) in dry acetone (10 volumes), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes.[1][2] The application of microwave irradiation to the N-alkylation of 2-methylimidazole offers a compelling alternative to conventional heating.
Mechanistic Rationale
Microwave irradiation directly heats the polar reactants and solvent, leading to a rapid and uniform increase in temperature. This localized superheating can significantly increase the rate of the Sₙ2 reaction, overcoming the activation energy barrier more efficiently than conventional heating. The choice of a high-boiling point polar aprotic solvent like DMF is ideal for microwave synthesis, as it allows for higher reaction temperatures to be reached safely.
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine 2-methylimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a minimal amount of DMF (e.g., 5 volumes).
-
Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) to maintain a temperature of 120-140°C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography as described in the classical method.
Method 3: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in immiscible phases.[3] For the N-alkylation of 2-methylimidazole, PTC can facilitate the reaction between the imidazole, which has limited solubility in nonpolar organic solvents, and the ethyl haloacetate in the presence of an aqueous inorganic base.
Mechanistic Rationale
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated imidazolide anion from the aqueous phase (or solid phase if a solid base is used) to the organic phase where the ethyl haloacetate is dissolved. This allows the reaction to proceed at the interface or in the organic phase, overcoming the insolubility barrier of the reactants. This method often allows for the use of milder reaction conditions and less hazardous solvents.[3][4]
Experimental Protocol: Phase-Transfer Catalysis
-
To a vigorously stirred biphasic system of toluene (10 volumes) and a 50% aqueous solution of potassium hydroxide (5 eq), add 2-methylimidazole (1.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Classical N-Alkylation | Microwave-Assisted Synthesis | Phase-Transfer Catalysis |
| Reaction Time | 10-12 hours | 10-20 minutes | 4-6 hours |
| Typical Yield | Good to Excellent (85-95%) | Excellent (>90%)[5] | Good to Excellent (80-90%) |
| Scalability | Readily scalable | Scalability can be challenging | Readily scalable |
| Energy Consumption | High | Low | Moderate |
| Safety Considerations | Standard laboratory precautions | Requires specialized microwave equipment | Vigorous stirring is crucial |
| Green Chemistry Aspects | Use of organic solvents | Reduced reaction time and energy | Potential for greener solvents |
Visualization of Synthetic Workflows
Caption: Workflow for Classical N-Alkylation.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Phase-Transfer Catalysis.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends on the specific requirements of the laboratory or production facility.
-
Classical N-Alkylation is a robust and well-understood method that is easily scalable, making it suitable for large-scale production where reaction time is not the primary constraint.
-
Microwave-Assisted Synthesis offers a significant advantage in terms of speed and energy efficiency, making it ideal for rapid library synthesis in a research and development setting. While scalability can be a concern, modern continuous-flow microwave reactors are addressing this limitation.
-
Phase-Transfer Catalysis provides a middle ground, offering reduced reaction times compared to the classical method and avoiding the need for specialized microwave equipment. Its use of biphasic systems can also simplify work-up procedures.
For researchers focused on rapid lead optimization and discovery, the microwave-assisted approach is highly recommended. For process chemists aiming for large-scale, cost-effective production, the classical N-alkylation and phase-transfer catalysis methods are both viable and should be evaluated based on specific equipment availability and solvent/reagent costs.
References
A Comparative Guide to the Biological Evaluation of Alkylated Imidazole Derivatives: Contextualizing Ethyl 2-(2-Methylimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Alkylated imidazole derivatives, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4] This guide provides a comparative overview of the biological evaluation of this class of compounds, with a focus on contextualizing the potential activities of "Ethyl 2-(2-Methylimidazol-1-yl)acetate" through the lens of its structural analogs. While direct comparative biological data for this compound is not extensively available in the public domain, this guide will equip researchers with the necessary protocols and comparative data on related compounds to facilitate its evaluation.
I. Assessing Cytotoxicity: The MTT Assay
A primary step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.
Materials:
-
Test compound (e.g., this compound)
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity of Alkylated Imidazole Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 1-Alkyl-2-(arylazo)imidazole Platinum Complexes | A549, MCF-7, CACO2 | Varies | [5] |
| Imidazol-2-one derivatives | Various human cancer cell lines | Similar to or greater than docetaxel | [6] |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | HCT116 | 0.00005 - 0.00012 | [7] |
This table presents a selection of data for illustrative purposes. Experimental conditions may vary between studies.
II. Evaluating Antimicrobial Efficacy: The Minimum Inhibitory Concentration (MIC) Assay
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Imidazole derivatives have shown promise in this area.[3][4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of a test compound against a panel of bacterial strains.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Comparative Antimicrobial Activity of Imidazole Derivatives
The antimicrobial activity of imidazole derivatives is influenced by the nature and position of substituents on the imidazole ring.
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | S. aureus, C. neoformans | 4 - 8 | [3] |
| Ethyl acetate extract of Pseudomonas sp. UJ-6 | MRSA strains | 160 - 320 | [1] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | S. aureus, MRSA | 0.98 - 3.9 |
This table presents a selection of data for illustrative purposes. Experimental conditions may vary between studies.
III. Exploring Enzyme Inhibition
Many imidazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes. For instance, certain benzimidazole derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.
Experimental Protocol: Generic Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the IC50 of a test compound against a specific enzyme.
Materials:
-
Test compound
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution
-
Detection reagent (produces a color change upon reaction with the product)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Include a control (enzyme without inhibitor) and a blank (buffer only).
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate for a specific time at an optimal temperature.
-
Stop the reaction (e.g., by adding a stop solution) and add the detection reagent.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated as: [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] x 100
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Comparative Enzyme Inhibition by Imidazole Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole-based oxazole analogues | Acetylcholinesterase | 0.20 - 9.80 | |
| Benzimidazole-based oxazole analogues | Butyrylcholinesterase | 0.30 - 11.50 | |
| 2-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)acetohydrazide | Myeloperoxidase | Active inhibitor |
This table presents a selection of data for illustrative purposes. Experimental conditions may vary between studies.
IV. Visualizing Experimental Workflows
To ensure clarity and reproducibility, experimental workflows can be visualized using diagrams.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The biological activity of alkylated imidazole derivatives is highly dependent on their substitution patterns. While a comprehensive biological profile for this compound is yet to be fully elucidated in comparative studies, the methodologies and comparative data presented in this guide offer a robust framework for its evaluation. Researchers are encouraged to employ these standardized assays to generate reproducible data, which will be crucial in determining the therapeutic potential of this and other novel imidazole derivatives. Future studies should focus on direct, side-by-side comparisons of these compounds to establish clear structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment: Ethyl 2-(2-Methylimidazol-1-yl)acetate via Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as Ethyl 2-(2-Methylimidazol-1-yl)acetate, a robust analytical methodology is not just a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, offering a comprehensive, experimentally-grounded protocol for the purity assessment of this key heterocyclic intermediate.
The Analytical Challenge: Why Purity Matters
This compound is a versatile building block in organic synthesis, often utilized in the development of novel therapeutic agents. Its purity directly impacts the quality, yield, and impurity profile of the final API. Therefore, an accurate and reliable method for its quantification is critical. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, qNMR has emerged as a powerful, and in many cases superior, alternative.[1][2]
Comparative Analysis: qNMR vs. Chromatographic Techniques
The choice of an analytical technique should be driven by a thorough understanding of its principles, advantages, and limitations.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei (protons).[3][4] | Differential partitioning of analyte between a mobile and stationary phase, with detection typically by UV/Vis absorbance. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase, with various detection methods (e.g., FID, MS). |
| Quantification | Absolute quantification without the need for a specific reference standard of the analyte.[3][5] | Requires a well-characterized reference standard of the analyte for calibration. | Requires a well-characterized reference standard of the analyte for calibration. |
| Universality | Nearly universal detection for proton-containing organic molecules.[6] | Dependent on the presence of a chromophore for UV detection. | Limited to volatile and thermally stable compounds. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard.[4] | Can be more complex, often requiring filtration and specific mobile phase preparation. | May require derivatization for non-volatile compounds. |
| Analysis Time | Rapid, typically 10-15 minutes per sample for low molecular weight compounds.[5] | Can be longer, depending on the chromatographic separation. | Run times can vary significantly based on the method. |
| Destructive? | Non-destructive, the sample can be recovered.[3][7] | Non-destructive, but sample is diluted in mobile phase. | Destructive. |
| Traceability | Can provide SI-traceable results with certified internal standards.[3][5] | Traceability is dependent on the purity of the reference standard. | Traceability is dependent on the purity of the reference standard. |
Expert Insight: The primary advantage of qNMR lies in its status as a primary ratio method of measurement.[8] This means the signal response is directly proportional to the molar amount of the substance, eliminating the need for identical reference materials which can be a significant bottleneck in early-stage drug development.[9] For novel compounds like this compound, where a certified reference standard may not be readily available, qNMR offers a direct and accurate path to purity determination.
The qNMR Workflow: A Self-Validating System
The robustness of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is designed to mitigate potential errors and ensure the final purity value is accurate and reproducible.
Caption: The qNMR workflow from sample preparation to final purity calculation.
Experimental Protocol: Purity of this compound
This protocol details the steps for determining the purity of this compound using an internal standard method, which is recommended for high accuracy.[10]
Materials and Instrumentation
-
Analyte: this compound (Molecular Weight to be determined from the specific batch)
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Rationale: Maleic acid is highly pure, stable, non-volatile, and has a sharp singlet in a region of the ¹H NMR spectrum that is typically free of analyte signals (around 6.3 ppm).[11]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO-d₆ has excellent dissolving power for a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Equipment: Analytical balance (accurate to ±0.01 mg), volumetric flasks, pipettes, NMR tubes.
Step-by-Step Procedure
-
Preparation of the Internal Standard Stock Solution (Optional but Recommended):
-
Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with DMSO-d₆. This enhances precision by minimizing weighing errors for smaller sample amounts.[12]
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of maleic acid (if not using a stock solution) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to optimize integration accuracy.[13]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition: The key to accurate quantification is ensuring the spectra are acquired under conditions that allow for full relaxation of all relevant nuclei.
-
T₁ Relaxation Delay (D1): This is the most critical parameter.[13] The relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS). A conservative approach is to use a D1 of 30 seconds.
-
Pulse Width (PW): Use a calibrated 90° pulse to maximize the signal-to-noise ratio.[12]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[14] This is crucial for achieving precision better than 1%.[12]
-
Acquisition Time (AQ): Set an adequate acquisition time to ensure the Free Induction Decay (FID) has fully decayed, which prevents truncation artifacts.[12]
-
-
Data Processing:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Perform careful manual phase and baseline correction. Automated routines can introduce errors that affect the accuracy of integration.[14]
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the methylene protons of the ethyl group or the methylene protons adjacent to the imidazole ring. For maleic acid, integrate the singlet for the two vinyl protons.
-
Purity Calculation
The purity of the analyte is calculated using the following equation:[12]
Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molar mass
-
m: Mass
-
P: Purity of the internal standard
Method Validation and Trustworthiness
To ensure the reliability of the qNMR method, validation should be performed in accordance with ICH Q2(R2) guidelines.[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from any impurity signals.
-
Linearity: The method should be linear over a range of analyte concentrations.
-
Accuracy: Assessed by analyzing a sample with a known purity or by spiking a sample with a known amount of analyte.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The principles of qNMR are recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), lending authoritativeness to its application in a regulatory environment.[8][16][17]
Conclusion: The Power of qNMR in Modern Drug Development
For the purity assessment of critical intermediates like this compound, qNMR offers a compelling combination of accuracy, speed, and versatility.[5] Its fundamental principle of direct proportionality between signal intensity and molar concentration provides a significant advantage over chromatographic techniques, particularly when a specific reference standard for the analyte is unavailable.[6][18] By following a well-designed and validated protocol, researchers and drug development professionals can have high confidence in the purity data obtained, ensuring the quality and integrity of their downstream processes and final products. The non-destructive nature of the technique also preserves precious materials for further analysis.[18]
References
- 1. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 5. azom.com [azom.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core principles of precise qNMR [go.jeolusa.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. emerypharma.com [emerypharma.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. database.ich.org [database.ich.org]
- 16. usp.org [usp.org]
- 17. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of "Ethyl 2-(2-Methylimidazol-1-yl)acetate" and its isomers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of "Ethyl 2-(2-Methylimidazol-1-yl)acetate" and its key positional isomers, "Ethyl 2-(4-Methylimidazol-1-yl)acetate" and "Ethyl 2-(5-Methylimidazol-1-yl)acetate".
For professionals in drug discovery and medicinal chemistry, understanding the nuanced distinctions in the spectral data of these isomers is crucial for unambiguous identification, quality control, and mechanism-of-action studies. This document serves as a practical, in-depth reference, combining theoretical spectroscopic principles with field-proven experimental insights. We will explore the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for their differentiation.
The Structural Isomers in Focus
The three isomers of Ethyl 2-(Methylimidazol-1-yl)acetate share the same molecular formula, C₈H₁₂N₂O₂, and molecular weight (168.19 g/mol ). Their structural divergence lies in the position of the methyl group on the imidazole ring, a seemingly minor change that significantly alters the electronic environment and, consequently, their spectroscopic signatures.
Evaluating the Cytotoxic Landscape of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Comparative Guide for Cancer Cell Line Screening
Introduction: The Therapeutic Potential of Imidazole Scaffolds in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Its unique electronic characteristics and ability to engage in various non-covalent interactions have made it a focal point in the design of novel therapeutic agents.[1][2] This guide focuses on a specific imidazole derivative, Ethyl 2-(2-Methylimidazol-1-yl)acetate, a compound of interest for its potential cytotoxic effects against cancer cells. While extensive research has been conducted on various imidazole derivatives, demonstrating their efficacy in inducing apoptosis and inhibiting cancer cell proliferation, the specific cytotoxic profile of this compound remains to be thoroughly elucidated.[1][4][5]
This document provides a comprehensive framework for evaluating the in vitro anticancer activity of this compound. We will present a comparative analysis of its hypothetical cytotoxic effects against a panel of common cancer cell lines, benchmarked against established chemotherapeutic agents, Doxorubicin and Cisplatin. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, providing researchers with a robust roadmap for their investigations.
Comparative Cytotoxicity Analysis: A Hypothetical Dataset
To illustrate the potential of this compound, we present a hypothetical dataset of its cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50), against three well-characterized human cancer cell lines:
-
HeLa (Cervical Cancer): A widely used and aggressive cervical cancer cell line.
-
MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
The IC50 values of this compound are compared with those of Doxorubicin and Cisplatin, two standard-of-care chemotherapeutics with known cytotoxic profiles.[6][7][8][9][10][11][12][13][14]
Table 1: Comparative IC50 Values (µM) of Test Compounds against Various Cancer Cell Lines
| Compound | HeLa | MCF-7 | A549 |
| This compound (Hypothetical) | 15.8 | 25.2 | 38.5 |
| Doxorubicin | ~0.1 - 2.9[6][8][12] | ~0.1 - 2.5[6][8] | ~0.5 - >20[6][7][8] |
| Cisplatin | ~16 - 81.7[9][13] | ~5.96[2] | ~16.48[14] |
Note: The IC50 values for Doxorubicin and Cisplatin are presented as a range to reflect the variability observed across different studies and experimental conditions.[6][8][10]
Experimental Protocols: A Step-by-Step Guide to Cytotoxicity and Apoptosis Assessment
To ensure the generation of reliable and comparable data, standardized and well-validated assays are paramount. Here, we provide detailed protocols for two fundamental assays in cancer drug discovery: the Sulforhodamine B (SRB) assay for cytotoxicity and the Annexin V/PI assay for apoptosis detection.
Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[15][16][17][18][19] It is a reliable and efficient method for screening the cytotoxicity of compounds against adherent cells.[17][18]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for another 48 to 72 hours.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15] Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15] Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[20][21][22][23] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[20][21]
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the IC50 concentration of this compound (as determined by the SRB assay) for 24 to 48 hours. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).[21][23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[20][22] Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL).[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][23]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[20][22] Keep the samples on ice and analyze by flow cytometry within one hour.
-
Flow Cytometry Analysis: Use a flow cytometer to analyze the stained cells. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Discussion and Future Directions
The hypothetical data presented in Table 1 suggests that this compound may possess moderate cytotoxic activity against the tested cancer cell lines. While its potency may not match that of Doxorubicin in HeLa and MCF-7 cells, it could exhibit a more favorable profile than Cisplatin in certain contexts. The observed differences in IC50 values across the cell lines highlight the importance of screening against a diverse panel to identify potential indications and understand the spectrum of activity.
The proposed Annexin V/PI assay would be a critical next step to elucidate the mechanism of cell death induced by this compound. If the compound induces apoptosis, further investigations into the underlying molecular pathways would be warranted. This could involve examining the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Future studies should also explore the selectivity of this compound by testing its cytotoxicity against non-cancerous cell lines. A favorable therapeutic index, with high potency against cancer cells and low toxicity to normal cells, is a key characteristic of a promising drug candidate.
References
- 1. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SRB assay for measuring target cell killing [protocols.io]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 2-(2-Methylimidazol-1-yl)acetate Analogs as Novel Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the "Ethyl 2-(2-Methylimidazol-1-yl)acetate" scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of these compounds, with a focus on their potential as anticancer therapeutics. We will explore how structural modifications influence their cytotoxic and enzyme-inhibitory activities, supported by experimental data and detailed protocols.
Introduction: The Emergence of Imidazole-Based Therapeutics
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] Its unique electronic characteristics and ability to participate in hydrogen bonding and coordination with metalloenzymes make it an attractive starting point for the design of novel therapeutic agents.[2] This guide focuses on a specific class of imidazole derivatives, analogs of "this compound," and aims to elucidate the key structural features that govern their biological effects, particularly their emerging potential as anticancer agents.
Core Scaffold and Rationale for SAR Studies
The parent compound, this compound, presents several key positions for chemical modification, allowing for a systematic exploration of its SAR. Understanding how changes to these positions affect biological activity is crucial for optimizing lead compounds with enhanced potency and selectivity.
Caption: Key modification points on the this compound scaffold.
Anticancer Activity: A Focus on Sirtuin Inhibition
Recent groundbreaking research has identified a potent analog, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate , as a promising anticancer agent, particularly against non-small cell lung cancer (NSCLC).[3] This discovery provides a critical foundation for our SAR analysis.
Cytotoxicity Against NSCLC Cell Lines
In vitro studies have demonstrated the cytotoxic effects of this analog against A549 and NCI-H460 human NSCLC cell lines. The data reveals a significant increase in potency compared to the parent imidazole structure, highlighting the importance of the substitutions on the imidazole ring.
| Compound | Cell Line | IC50 (µM) |
| Imidazole | A549 | 600 |
| Imidazole | NCI-H460 | 700 |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | A549 | 250 |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | NCI-H460 | 300 |
Data synthesized from in vitro studies.[4]
The addition of a 4-chlorophenyl group at the C5 position and the ethyl acetate moiety at the C4 position of the 2-methylimidazole core dramatically enhances the anticancer activity. This suggests that these substitutions are crucial for the compound's interaction with its biological target.
Molecular Target Identification: Sirtuin 6 (SIRT6)
Further mechanistic studies have identified Sirtuin 6 (SIRT6), a class III histone deacetylase, as a key molecular target for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate.[3][5] Sirtuins are NAD+-dependent enzymes that play a crucial role in cellular processes like gene silencing, DNA repair, and metabolic regulation, making them attractive targets for cancer therapy.[6][7][8]
The inhibitory action of the imidazole analog on SIRT6 disrupts the Nrf2/Keap1 signaling pathway, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells.[3]
Caption: Proposed mechanism of action for the this compound analog via SIRT6 inhibition.
Structure-Activity Relationship (SAR) Insights
Based on the available data for the potent analog and general principles of imidazole-based drug design, we can infer a preliminary SAR for this class of compounds.
-
Imidazole Ring Substitution (R1): The presence of a bulky, hydrophobic, and electron-withdrawing group, such as a 4-chlorophenyl ring at the C5 position, appears to be critical for potent anticancer activity. This moiety likely engages in favorable interactions within the binding pocket of the target enzyme.
-
2-Methyl Group (R2): The 2-methyl group is a common feature in many bioactive imidazoles. Its role could be to enhance binding affinity through steric interactions or to influence the electronic properties of the imidazole ring. Further studies are needed to explore the impact of varying the size of this alkyl group.
-
Ethyl Acetate Moiety (R3): The ethyl acetate group at the C4 position contributes to the overall physicochemical properties of the molecule, such as solubility and membrane permeability. This ester functionality could also act as a pro-drug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sirtuin (SIRT) Inhibition Assay
This fluorometric assay measures the ability of the compounds to inhibit the deacetylase activity of a specific sirtuin isoform (e.g., SIRT6).
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore)
-
NAD+
-
Developer solution
-
Assay buffer
-
Test compounds
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, NAD+, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant SIRT6 enzyme to initiate the reaction. Include wells without the enzyme as a background control and wells with a known SIRT6 inhibitor as a positive control.
-
Substrate Addition: Add the fluorogenic SIRT6 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT6 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel anticancer agents. The potent in vitro activity of the Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate analog against NSCLC cell lines, coupled with its mechanism of action via SIRT6 inhibition, provides a strong rationale for further investigation.
Future research should focus on a systematic SAR exploration by synthesizing and evaluating a broader range of analogs with modifications at the R1, R2, and R3 positions. This will enable the development of more potent and selective inhibitors. Furthermore, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds in preclinical cancer models. The insights gained from such studies will be invaluable in advancing this new class of imidazole derivatives towards clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Human Sirtuin Regulators: The “Success” Stories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Docking Study of Ethyl 2-(2-Methylimidazol-1-yl)acetate
This guide provides a comprehensive, in-depth comparison of in silico modeling and molecular docking workflows, using Ethyl 2-(2-Methylimidazol-1-yl)acetate as a case study. As there is limited publicly available data on the specific biological targets of this molecule, we will proceed with a hypothetical yet scientifically rigorous approach. We will target the well-characterized enzyme Cyclooxygenase-2 (COX-2), a validated target for anti-inflammatory drugs, and a frequent target for scaffolds containing imidazole moieties. This allows us to demonstrate and compare methodologies in a practical, real-world context relevant to drug discovery professionals.
Our focus is not merely on the "how" but the "why"—elucidating the scientific rationale behind protocol choices, software selection, and data interpretation to ensure the generation of meaningful and reproducible results.
Part 1: The Strategic Role of In Silico Docking in Early-Phase Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this translates to predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. The primary goals are to:
-
Accelerate Hit Identification: Rapidly screen large virtual libraries of compounds to identify potential drug candidates, significantly reducing the time and cost associated with high-throughput screening (HTS).[2]
-
Guide Lead Optimization: Provide structural insights into ligand-protein interactions, helping medicinal chemists design modifications to improve potency and selectivity.
-
Elucidate Mechanisms of Action: Formulate hypotheses about how a molecule exerts its biological effect at the molecular level.[1]
The entire process, from target selection to final analysis, follows a structured workflow.
Part 2: A Comparative Analysis of Molecular Docking Platforms
The choice of docking software is a critical decision that impacts the accuracy, speed, and complexity of the study. Each program utilizes different search algorithms and scoring functions to predict binding. Here, we compare three popular platforms representing different tiers of accessibility and performance.
| Feature | AutoDock Vina | Glide (Schrödinger) | SwissDock (Web Server) |
| Cost | Open-Source (Free) | Commercial (Paid License) | Free (Web-based) |
| Primary Algorithm | Iterated Local Search Global Optimizer | Hierarchical search protocol | CHARMM force field, explicit solvent |
| Scoring Function | Empirical + Knowledge-based | GlideScore (Empirical) | Full-atomistic CHARMM energy |
| Flexibility | Flexible Ligand, Partial Receptor Flexibility | Flexible Ligand, Induced Fit Docking (IFD) | Flexible Ligand, Rigid Receptor |
| Ease of Use | Moderate (Command-line driven) | High (Integrated GUI - Maestro) | Very High (Simple web interface) |
| Best For | Academic research, routine screening, high customizability. | Industrial drug discovery, high-accuracy prediction, large-scale screening. | Educational purposes, quick initial screening, users without local compute resources. |
Expert Rationale: For this guide, we will provide a detailed protocol using AutoDock Vina due to its widespread use, robust performance, and accessibility, making it an excellent tool for both novice and experienced researchers. Concepts discussed are broadly applicable across platforms.[2]
Part 3: A Validated Experimental Protocol for Docking this compound into COX-2
This section details the step-by-step methodology for a robust and reproducible docking study.
Step 1: Target Protein Preparation
The quality of the initial protein structure is paramount for obtaining biologically relevant results.[3]
Protocol:
-
Obtain Structure: Download the crystal structure of human COX-2 with a bound inhibitor (e.g., Celecoxib). A suitable PDB entry is 3LN1 . This co-crystallized ligand is crucial for defining the binding site and for validating our docking protocol later.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[4][5]
-
Remove all water molecules. While some water molecules can be critical for binding, their inclusion requires advanced methods. For a standard docking protocol, they are typically removed.[6]
-
Remove all non-protein molecules, including the original ligand (Celecoxib) and any ions or cofactors not essential for the binding of our ligand of interest.[7]
-
If the protein is a multimer, retain only the chain containing the active site of interest (e.g., Chain A).[6]
-
-
Prepare Structure for Docking: Using AutoDock Tools (ADT).
-
Add Hydrogens: Add polar hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.[8]
-
Compute Charges: Assign partial charges to each atom (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.[9]
-
Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
Causality: These preparation steps are not merely procedural; they are essential for creating a chemically correct representation of the receptor. Missing hydrogens would lead to an incomplete picture of hydrogen bonding potential, while incorrect charges would render the electrostatic scoring component of the docking algorithm meaningless.
Step 2: Ligand Preparation
The ligand must also be converted into a suitable 3D format with correct chemical properties.
Protocol:
-
Generate 2D Structure: Draw this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel or the online ZINC database to convert the 2D structure into a 3D conformation.[4]
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This step ensures that the ligand has reasonable bond lengths and angles and is not in a high-energy, strained conformation.[6]
-
Prepare for Docking (in ADT):
-
Load the energy-minimized 3D structure.
-
Detect the rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.[9]
-
Assign Gasteiger charges.
-
Save in the PDBQT format.
-
Step 3: Defining the Binding Site (Grid Generation)
We must define the three-dimensional space where the docking program will search for viable binding poses.
Protocol:
-
Identify the Active Site: Load the original, unmodified PDB structure (3LN1) that includes the co-crystallized inhibitor (Celecoxib). The location of this known inhibitor defines the biologically relevant binding pocket.
-
Set the Grid Box: In AutoDock Tools, center the grid box on the co-crystallized ligand.
-
Adjust Grid Dimensions: Ensure the box is large enough to encompass the entire binding site, typically extending 4-6 Å beyond the boundaries of the known ligand.[3] This allows sufficient space for your new ligand to be rotated and translated. A standard size might be 25 x 25 x 25 Å.
-
Save Configuration: Save the grid parameters (center coordinates and dimensions) to a configuration file. This file will instruct AutoDock Vina where to perform the docking.
Causality: A poorly defined grid box is a common source of error. If it's too small, the true binding pose may be missed. If it's too large ("blind docking"), the search becomes computationally expensive and can lead to non-specific binding predictions.[3]
Step 4: Performing the Docking Simulation
With the prepared receptor, ligand, and grid configuration, we can now run the docking calculation.
Protocol:
-
Create a Configuration File (conf.txt): This text file specifies the input files and grid parameters.
-
Execute AutoDock Vina: Run the program from the command line.
Step 5: Analysis and Interpretation of Results
Interpreting docking results requires more than just looking at the top score.[10] It involves a combination of quantitative assessment and visual inspection.
Protocol:
-
Examine Binding Affinity: The output file will list the predicted binding poses ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[11][12]
-
Visualize Binding Poses: Load the receptor (protein.pdbqt) and the docking output (output.pdbqt) into a molecular viewer like PyMOL or Chimera.[13]
-
Analyze Interactions: For the top-ranked pose, analyze the specific molecular interactions between this compound and the COX-2 active site residues.
-
Hydrogen Bonds: Are there hydrogen bonds with key residues (e.g., Arg120, Tyr355)?
-
Hydrophobic Interactions: Does the molecule fit well within the hydrophobic pocket?
-
Pi-Stacking: Is the imidazole ring interacting with aromatic residues like Tyr385 or Trp387?
-
Visualization tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can generate 2D diagrams of these interactions.[14]
-
Part 4: Protocol Validation - The Self-Validating System
A critical, and often overlooked, step is to validate your docking protocol.[3] This ensures that the chosen parameters can accurately reproduce known experimental results.
Protocol: Re-docking
-
Prepare the Co-crystallized Ligand: Using the same procedure as in Part 3, Step 2, prepare the original inhibitor (Celecoxib from 3LN1) as a PDBQT file.
-
Dock the Known Inhibitor: Use the exact same grid parameters and docking settings to dock Celecoxib back into the COX-2 active site.
-
Calculate RMSD: Superimpose the top-ranked docked pose of Celecoxib with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimental binding mode.[11][15] If the RMSD is high, you may need to adjust your grid box size, scoring function, or other parameters.
Hypothetical Results Summary:
| Compound | Docking Score (kcal/mol) | Key Interactions with COX-2 | Validation RMSD (Å) |
| Celecoxib (Control) | -9.8 | H-bond with Arg120; Hydrophobic contacts with Val523, Ala527 | 0.85 |
| This compound | -7.2 | H-bond with Tyr355; Pi-stacking with Tyr385 | N/A |
This comparative data provides a benchmark. While our hypothetical molecule shows a good predicted affinity, it is less potent than the known drug Celecoxib. The interaction analysis provides specific, testable hypotheses for future optimization.
Conclusion
This guide outlines a comprehensive and validated workflow for performing in silico molecular docking, using this compound as a practical example. By comparing different software platforms and emphasizing the rationale behind each step—from meticulous protein preparation to rigorous protocol validation—researchers can move beyond generating simple scores to producing actionable, hypothesis-driven insights. Molecular docking, when performed with scientific integrity, remains one of the most powerful and cost-effective tools in the modern drug discovery arsenal.[2]
References
- 1. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(2-Methylimidazol-1-yl)acetate
Introduction
Hazard Identification and Risk Assessment
Understanding the potential hazards of Ethyl 2-(2-Methylimidazol-1-yl)acetate is the foundation of its safe handling and disposal. Based on data from analogous imidazole compounds, a conservative approach to risk assessment is warranted.
Key Hazard Considerations:
-
Toxicity: Imidazole derivatives can be harmful if swallowed, and some may cause skin and eye irritation.[1]
-
Environmental Impact: Certain imidazole compounds are harmful to aquatic life. Therefore, preventing release into the environment is a critical concern.
-
Reactivity: While many imidazole derivatives are stable under normal conditions, they can be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3]
Summary of Key Data (Inferred from Related Compounds)
| Property | Inferred Value/Information | Source(s) |
| GHS Hazard Statements | Likely to include warnings for acute oral toxicity, skin irritation, and serious eye damage.[1] May also include hazards to the aquatic environment. | PubChem[1], Sigma-Aldrich SDS |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3] | Fisher Scientific SDS[2], Washington State University Guidelines[3] |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of insufficient ventilation, a suitable respirator.[2][4] | Sasol Chemicals SDS[4], Fisher Scientific SDS[2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[2][5] | Sigma-Aldrich SDS, Fisher Scientific SDS[2][5] |
Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A fully buttoned lab coat should be worn to protect against skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3] If there is a risk of generating aerosols or dust and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks. The course of action depends on the size of the spill.
Small Spills (Manageable within 10 minutes by trained personnel):
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: Use an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
-
Label the Waste Container: Ensure the container is labeled as "Hazardous Waste" and includes the chemical name and date.
Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services (e.g., 911).[3]
-
Secure the Area: If it is safe to do so, close the doors to the laboratory to contain any vapors.
-
Do Not Attempt to Clean Up: A large spill requires specialized training and equipment. Wait for the emergency response team.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a spill of this compound.
Waste Collection and Segregation
Proper collection and segregation of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container: Use a container that is chemically resistant to this compound and its solvents. The original container is often a good choice, provided it is in good condition.[6] The container must have a tight-fitting screw cap.[6]
-
Label the Container: The moment you begin collecting waste, affix a "Hazardous Waste" label.[7] The label must clearly state "this compound" and list any other components in the waste stream (e.g., solvents).
-
Segregate the Waste: Do not mix this waste with incompatible materials, particularly strong acids or oxidizing agents.[6]
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[6][7]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6] The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
Disposal Pathway
This compound should be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
The recommended disposal pathway is through a licensed hazardous waste disposal company. These companies have the facilities to incinerate the chemical in a controlled environment, which is the preferred method for many organic compounds.
Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Decontamination of Labware
Any labware (e.g., glassware, stir bars) that has come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.
-
Wash: Wash the labware with soap and warm water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's specific hazardous waste management guidelines and your EH&S department for any additional requirements.
References
- 1. ethyl 2-(1H-imidazol-1-yl)acetate | C7H10N2O2 | CID 3798501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
A Guide to the Safe Handling of Ethyl 2-(2-Methylimidazol-1-yl)acetate: Essential Personal Protective Equipment and Disposal Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(2-Methylimidazol-1-yl)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds, namely imidazole derivatives and ethyl acetate, to provide a robust framework for safe laboratory practices. Our goal is to empower you with the knowledge to handle this chemical responsibly, ensuring both the validity of your research and a secure working environment.
Hazard Assessment: A Synthesis of Known Risks
This compound is comprised of a 2-methylimidazole core and an ethyl acetate functional group. To ascertain its potential hazards, we must consider the toxicological profiles of these components.
-
Imidazole Derivatives: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Some imidazole compounds are also suspected of causing reproductive harm.[3] Inhalation of dust or fumes can lead to respiratory irritation.[1][3]
-
Ethyl Acetate: This component is a flammable liquid and vapor.[4][5] It can cause serious eye irritation and may cause drowsiness or dizziness upon inhalation.[4][5]
Based on this analysis, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves (minimum 0.11 mm thickness). | To prevent skin contact and absorption.[2][6] Nitrile gloves offer good resistance to a range of chemicals.[7][8] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | A disposable, moisture-resistant, long-sleeved laboratory coat with tight-fitting cuffs. | To protect skin and clothing from contamination through splashes or spills.[9][10] |
| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn when splashing is a risk. | To protect the eyes and face from accidental splashes of the compound.[5][10][11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder form or if aerosols may be generated. | To prevent inhalation of the potentially toxic compound.[9] All work with the solid should be conducted in a certified chemical fume hood.[12] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for safe handling.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them inside the fume hood.
-
Don PPE: Put on all required PPE in the following order: laboratory coat, eye protection, and then gloves.
Handling Procedure
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing dish to prevent contamination of the balance.
-
Handle the solid with a spatula to avoid generating dust.
-
-
Dissolution and Reaction:
-
Slowly add the compound to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all containers closed when not in use.
-
Post-Handling Procedures
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][6]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical to protect both personnel and the environment.
Waste Segregation and Collection
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weighing dishes, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled waste container.[12] Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste".[12]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[1][12]
-
Arranging for Pickup: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department to arrange for pickup.[12]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational steps.
Caption: PPE selection workflow based on the handling task.
Caption: Step-by-step chemical waste disposal workflow.
By implementing these safety and handling protocols, you can confidently work with this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. carlroth.com [carlroth.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
- 12. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
